N-Fmoc-3-(2-biphenylyl)-L-alanine
Description
BenchChem offers high-quality N-Fmoc-3-(2-biphenylyl)-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-3-(2-biphenylyl)-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-phenylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(18-21-12-4-5-13-22(21)20-10-2-1-3-11-20)31-30(34)35-19-27-25-16-8-6-14-23(25)24-15-7-9-17-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWTWJBBUVERRZ-NDEPHWFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to CAS Number 1260592-50-4: Elucidation of Properties and Applications
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Extensive and rigorous searches for the chemical compound associated with CAS number 1260592-50-4 have been conducted across a wide array of chemical databases, scientific literature repositories, and commercial supplier catalogs. Despite these exhaustive efforts, a specific chemical entity corresponding to this identifier could not be definitively established.
The integrity of scientific and technical documentation is of paramount importance. As such, providing a guide based on speculative or unverified information would be contrary to the principles of scientific accuracy and could lead to misinformed research and development efforts.
Therefore, we are unable to provide an in-depth technical guide on the properties and use of the compound designated by CAS number 1260592-50-4 at this time.
We recommend the following course of action for researchers and professionals seeking information on this topic:
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Verification of the CAS Number: Please double-check the CAS number for any potential typographical errors. A single digit transposition can lead to an entirely different and incorrect chemical identifier.
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Proprietary Information: It is possible that this CAS number refers to a proprietary compound under development and is therefore not yet publicly disclosed. In such cases, information would be available through direct contact with the originating entity, subject to non-disclosure agreements.
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Methodological & Application
Application Notes and Protocols for N-Fmoc-3-(2-biphenylyl)-L-alanine in Drug Discovery and Development
Introduction: The Strategic Role of Unnatural Amino Acids in Peptide Drug Discovery
The landscape of modern drug discovery is increasingly focused on peptides as therapeutic agents due to their high specificity and potency. However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids is a key strategy to overcome these hurdles. N-Fmoc-3-(2-biphenylyl)-L-alanine, a derivative of phenylalanine, is a powerful tool in this regard. Its bulky, hydrophobic biphenyl side chain offers unique conformational constraints and the potential for enhanced biological activity and stability. This guide provides a comprehensive overview of the applications and protocols for utilizing N-Fmoc-3-(2-biphenylyl)-L-alanine in the design and synthesis of novel peptide-based therapeutics.
Physicochemical Properties and Rationale for Use
The defining feature of N-Fmoc-3-(2-biphenylyl)-L-alanine is its biphenyl moiety attached at the ortho position of the phenyl ring. This substitution pattern has profound implications for the resulting peptide's structure and function.
| Property | Description |
| Molecular Formula | C30H25NO4 |
| Molecular Weight | 463.53 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents used in peptide synthesis. |
The strategic placement of the second phenyl ring at the ortho position introduces significant steric hindrance, which can be leveraged to:
-
Induce Stable Secondary Structures: The bulkiness of the 2-biphenylyl group can restrict the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures like β-turns and helices. This pre-organization can lead to higher binding affinities for biological targets.
-
Enhance Proteolytic Stability: The steric shield provided by the biphenyl moiety can hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and extending its in vivo half-life.[1][]
-
Modulate Receptor Interactions: The aromatic nature of the biphenyl group allows for π-π stacking and hydrophobic interactions with target receptors, potentially leading to increased potency and selectivity. This has been effectively demonstrated in the design of HIV-1 protease inhibitors, where the biphenyl group can make favorable van der Waals interactions within the S1 subsite of the enzyme.[3]
Core Applications in Drug Discovery
The unique properties of N-Fmoc-3-(2-biphenylyl)-L-alanine make it a valuable building block in several areas of drug discovery.
Protease Inhibitors
A primary application of this amino acid is in the development of protease inhibitors. Proteases play crucial roles in various diseases, including viral infections, cancer, and inflammatory disorders.[4] The design of potent and selective inhibitors is a major focus of therapeutic research. The incorporation of 2-biphenylylalanine at the P1 position of a peptide inhibitor has been shown to be highly effective, particularly against HIV-1 protease.[3] The biphenyl group can occupy the hydrophobic S1 pocket of the enzyme, leading to potent inhibition.
Constrained Peptides and Peptidomimetics
The ability of 2-biphenylylalanine to induce specific conformations is exploited in the design of constrained peptides and peptidomimetics. By locking a peptide into its bioactive conformation, it is possible to enhance its binding affinity and biological activity. This is particularly relevant for targeting protein-protein interactions, which often involve large and shallow binding surfaces.
Probing Protein-Protein Interactions
The biphenyl group can serve as a molecular probe to study protein-protein interactions. By systematically replacing native amino acids with 2-biphenylylalanine, researchers can map the hydrophobic contact points between two interacting proteins, providing valuable information for the design of small molecule inhibitors.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-Fmoc-3-(2-biphenylyl)-L-alanine into a peptide sequence via Fmoc-based SPPS requires careful consideration of its steric bulk. The following protocols are designed to ensure efficient coupling and minimize side reactions.
General SPPS Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Standard Coupling of N-Fmoc-3-(2-biphenylyl)-L-alanine
Due to the steric hindrance of the 2-biphenylyl group, a standard coupling protocol may result in incomplete reactions. Therefore, a more potent activating agent and potentially a double coupling strategy are recommended.
Materials:
-
Fmoc-protected resin
-
N-Fmoc-3-(2-biphenylyl)-L-alanine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vial, dissolve N-Fmoc-3-(2-biphenylyl)-L-alanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free amines. If the test is positive, a second coupling is recommended.
-
Second Coupling (if necessary): Repeat steps 4 and 5.
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Chain Elongation: Repeat steps 2-8 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.
Protocol 2: Proteolytic Stability Assay
This protocol allows for the assessment of the enhanced stability of peptides containing 2-biphenylylalanine against enzymatic degradation.
Materials:
-
Purified peptide containing 2-biphenylylalanine
-
Control peptide (e.g., with Phenylalanine at the same position)
-
Protease solution (e.g., trypsin, chymotrypsin, or serum)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Solutions: Prepare stock solutions of the test and control peptides in the assay buffer.
-
Reaction Setup: In separate tubes, mix the peptide solution with the protease solution to a final desired concentration.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the intact peptide is integrated.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t1/2) of each peptide.
-
Confirmation of Cleavage Products: Analyze the samples by mass spectrometry to identify the cleavage fragments and confirm the site of proteolysis.
Characterization of Peptides Containing 2-Biphenylalanine
Thorough characterization is essential to confirm the successful synthesis and purity of peptides incorporating this unnatural amino acid.
| Technique | Purpose | Expected Observations |
| RP-HPLC | Purity assessment and quantification. | A single major peak indicates high purity. The retention time will be longer compared to a similar peptide with a less hydrophobic amino acid due to the biphenyl group. |
| Mass Spectrometry (MS) | Molecular weight confirmation and sequence verification. | The observed mass should match the calculated mass. Tandem MS (MS/MS) will show characteristic fragmentation patterns, although the bulky side chain may influence fragmentation efficiency.[5][6] |
| NMR Spectroscopy | Conformational analysis. | Can provide insights into the secondary structure induced by the 2-biphenylylalanine residue. |
| Circular Dichroism (CD) | Secondary structure analysis. | The CD spectrum can indicate the presence of α-helical or β-sheet structures. |
Troubleshooting Common Issues in Synthesis
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of the 2-biphenylyl group. | Use a more potent coupling reagent (e.g., HATU, HCTU), perform a double coupling, increase the coupling time, or use a solvent with better swelling properties like NMP.[7][8] |
| Aggregation | Increased hydrophobicity of the peptide. | Use aggregation-disrupting solvents (e.g., a mixture of DMF and DMSO) or perform the synthesis at a slightly elevated temperature. |
| Low Yield after Cleavage | Incomplete cleavage from the resin. | Extend the cleavage time or use a stronger cleavage cocktail. |
Conclusion and Future Perspectives
N-Fmoc-3-(2-biphenylyl)-L-alanine is a versatile and powerful building block for the development of novel peptide-based therapeutics. Its ability to confer conformational rigidity and enhance proteolytic stability makes it an attractive choice for addressing the common limitations of peptide drugs. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this unique amino acid in their drug discovery and development programs. Future research will likely expand the application of 2-biphenylylalanine and other biphenyl-containing amino acids to a wider range of therapeutic targets, further solidifying the role of unnatural amino acids in modern medicinal chemistry.
References
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- Zhang, H., et al. (2014). Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors. Journal of Medicinal Chemistry, 57(15), 6339-6353.
- Editorial. (2024). Neuroinflammatory aspects in neurological disorders. Frontiers in Neurology, 15, 1389953.
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- de la Lande, A., et al. (2014). Fragmentation mechanism of UV-excited peptides in the gas phase. The Journal of Chemical Physics, 141(15), 154308.
- Wang, Z., et al. (2022). Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(19), 6543.
- Ziegler, A. (2011). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. Journal of Nanomedicine & Nanotechnology, S4, 002.
- Di Gioia, S., et al. (2025). Fmoc-FF Nanogel-Mediated Delivery of Doxorubicin and Curcumin in Thyroid Cancer Cells. Pharmaceutics, 17(2), 253.
- G. Pérez-Benito, et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 26(11), 3386.
- Vaillancourt, M., et al. (1994). Synthesis of novel inhibitors of the HIV-1 protease: difunctional enols of simple N-protected amino acids. Bioorganic & Medicinal Chemistry, 2(5), 343-355.
- Chem-Impex. (n.d.). Fmoc-3-(2-naphthyl)-L-alanine.
- Vékey, K., & Wysocki, V. H. (1994). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society, 116(18), 8173-8181.
- Anzellotti, A. I., & Nazarian, A. A. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
- Hamilton, A. D., et al. (1996). A 2,3'-Substituted Biphenyl-Based Amino Acid Facilitates the Formation of a Monomeric β-Hairpin-like Structure in Aqueous Solution at Elevated Temperature. Journal of the American Chemical Society, 118(26), 6241-6242.
- Anzellotti, A. I., & Nazarian, A. A. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv.
- Zhang, S., et al. (2021). Biphenyl-Induced Superhelix in l-Phenylalanine-Based Supramolecular Self-Assembly with Dynamic Morphology Transitions. CCS Chemistry, 3(10), 2718-2728.
- Mimoto, T., et al. (2008). Structure-activity relationships of novel HIV-1 protease inhibitors containing the 3-amino-2-chlorobenzoyl-allophenylnorstatine structure. Bioorganic & Medicinal Chemistry, 16(3), 1251-1264.
- Marchesan, S., et al. (2020). FmocFF Peptide Hydrogel Is a Promising Matrix for Encapsulation and Controlled Release of the Anticancer Peptide Drug Bortezomib. Gels, 6(4), 38.
- Mohd Rodhi, A., et al. (2023). Exploring α-Glucosidase Inhibitory Peptides: Structure-Activity Relationship Analysis and Perspectives for Designing Potential Anti-diabetic Agents. Jundishapur Journal of Natural Pharmaceutical Products, 18(4), e139988.
- Bouziane, I., et al. (2023).
- Szolnoki, D., et al. (2024). Shaping of secondary structure by additional amino groups. ChemRxiv.
- BenchChem. (2025). Application Notes: The Role of N-Methyl-N-(tert-butoxycarbonyl)-L-alanine (MNBA) in the Synthesis of Potent Anti-Cancer Agents.
- Wiita, A. P., et al. (2019). Quantitative Multiplex Substrate Profiling of Peptidases by Mass Spectrometry. Molecular & Cellular Proteomics, 18(3), 561-574.
- Muñoz-Sáez, E., et al. (2013). β-N-methylamino-l-alanine causes neurological and pathological phenotypes mimicking Amyotrophic Lateral Sclerosis (ALS): the first step towards an experimental model for sporadic ALS. Toxicology and Applied Pharmacology, 272(1), 97-107.
- Asoodeh, A., & Das, P. (2021). Quantitative Methods for Alkaline Protease Determination and its Applications: A Comprehensive Review. Auctores, 4(1), 1-10.
- Thermo Fisher Scientific. (n.d.). N-Fmoc-3-(2-naphthyl)-L-alanine, 95%.
- Rufu, F., et al. (2024). Nature and mimetics: The PPII secondary structure in protein functionality and assembly of higher order structures. ChemRxiv.
- Gonzalez, H., & Echeverria, V. (2025).
- Ben-Shmuel, A. (2025). Special Issue “Molecules at Play in Neurological Diseases”. Current Issues in Molecular Biology, 47(8), 600.
- Thermo Fisher Scientific. (n.d.). 3-(4-Biphenylyl)-N-Fmoc-L-alanine, 95%.
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Application Notes and Protocols for TFA Cleavage of Peptides Containing Biphenylalanine
Introduction: The Unique Challenge of Biphenylalanine
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Biphenylalanine (Bip), with its extended aromatic system, offers a unique tool for enhancing receptor affinity, improving metabolic stability, and promoting specific molecular interactions. However, the very properties that make biphenylalanine a desirable component in peptide-based therapeutics also present distinct challenges during the final step of solid-phase peptide synthesis (SPPS): the trifluoroacetic acid (TFA)-mediated cleavage and deprotection.
The electron-rich and sterically prominent biphenyl side chain is a prime target for electrophilic attack by carbocations generated from the acid-labile resin linker and side-chain protecting groups during cleavage.[1] This can lead to a variety of side products, compromising the purity and yield of the target peptide. Furthermore, the inherent hydrophobicity of biphenylalanine can contribute to peptide aggregation during and after cleavage, complicating purification efforts.[2]
This application note provides a comprehensive guide to understanding and mitigating these challenges. We will delve into the rationale behind the selection of specific cleavage cocktail components, offer a selection of optimized protocols, and provide a detailed, step-by-step workflow for the successful cleavage of peptides containing biphenylalanine.
The Role of Scavengers: Quenching Reactive Electrophiles
During the acidic cleavage process, a cascade of highly reactive carbocations is liberated from the resin and various protecting groups (e.g., Boc, tBu). These electrophilic species can readily alkylate the electron-rich aromatic rings of biphenylalanine, as well as other sensitive residues like tryptophan and tyrosine.[3] To prevent these deleterious side reactions, the cleavage cocktail must be supplemented with "scavengers" – nucleophilic compounds designed to trap these carbocations before they can modify the peptide.[4]
The choice and combination of scavengers are critical for a successful cleavage. For peptides containing biphenylalanine, a multi-component scavenger system is highly recommended to provide broad-spectrum protection.
Key Scavengers and Their Mechanisms of Action
-
Triisopropylsilane (TIS): TIS is a highly effective carbocation scavenger that acts via a hydride transfer mechanism.[5] It reduces the carbocations to their corresponding alkanes, which are volatile and easily removed. TIS is particularly adept at scavenging trityl cations and other bulky carbocations.[6]
-
1,2-Ethanedithiol (EDT): As a thiol, EDT is a potent scavenger for a wide range of reactive species.[4] It can effectively trap carbocations and also serves as a reducing agent, preventing the oxidation of sensitive residues like methionine and cysteine.[7] However, its strong odor is a notable drawback.
-
Water: A small percentage of water in the cleavage cocktail is crucial for suppressing t-butylation side reactions.[8] The tert-butyl cation, generated from Boc and t-butyl protecting groups, is a common culprit in side-product formation.
-
Thioanisole: This scavenger can accelerate the removal of certain protecting groups, such as the Pbf group on arginine, and also functions as a carbocation scavenger.[7]
-
Phenol: Phenol is often included to protect tyrosine and tryptophan residues from oxidation and alkylation.[4]
Recommended Cleavage Cocktails for Biphenylalanine-Containing Peptides
The optimal cleavage cocktail will depend on the overall composition of the peptide, particularly the presence of other sensitive amino acids. The following table provides a selection of recommended cocktails, starting with a robust, general-purpose formulation.
| Cocktail Name | Composition (v/v/w) | Key Scavengers | Applications and Rationale |
| Bip-Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | Phenol, Water, Thioanisole, EDT | A highly robust and versatile cocktail offering comprehensive protection for biphenylalanine and other sensitive residues like Trp, Met, and Cys. The combination of scavengers addresses a wide range of potential side reactions. |
| Modified Reagent R | TFA (90%), TIS (5%), Water (2.5%), EDT (2.5%) | TIS, Water, EDT | A potent combination where TIS effectively scavenges bulky carbocations and EDT provides reducing and scavenging capabilities. This is an excellent choice for peptides with multiple acid-labile protecting groups. |
| "Odorless" Bip Cocktail | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | Phenol, Water, TIS | A less pungent alternative to thiol-containing cocktails.[2] Suitable for peptides where the primary concern is carbocation-mediated alkylation of aromatic residues. May be less effective if methionine or cysteine are present. |
| Minimalist Bip Cocktail | TFA (95%), TIS (2.5%), Water (2.5%) | TIS, Water | A good starting point for peptides that do not contain other highly sensitive residues.[9] TIS provides primary protection against carbocation side reactions. |
Note: It is always advisable to perform a small-scale test cleavage on a small amount of resin to optimize the cocktail and reaction time before committing the entire batch.[2]
Experimental Protocol: Cleavage and Isolation
This protocol provides a detailed, step-by-step methodology for the cleavage of a biphenylalanine-containing peptide from a solid support and its subsequent isolation.
I. Resin Preparation
-
Transfer the peptide-resin to a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).
-
Wash the resin thoroughly with dichloromethane (DCM) (3 x 10 mL/g of resin) to remove any residual dimethylformamide (DMF).
-
Dry the resin under a high vacuum for at least 1 hour to remove all traces of solvent.
II. Cleavage Reaction
CAUTION: TFA is a highly corrosive and volatile acid. All steps involving TFA must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Prepare the chosen cleavage cocktail fresh just before use. For example, to prepare 10 mL of the "Minimalist Bip Cocktail," combine 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the resin linker. For sterically hindered peptides, a longer cleavage time of up to 6 hours may be necessary.[2]
III. Peptide Precipitation and Isolation
-
Filter the cleavage mixture to separate the resin from the filtrate containing the cleaved peptide. A fritted syringe or a filtration funnel can be used for this purpose.
-
Wash the resin with a small volume of fresh TFA (1-2 mL) and combine the wash with the initial filtrate.
-
In a separate centrifuge tube, add a 10-fold volume of cold diethyl ether relative to the volume of the TFA filtrate.
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. The peptide should precipitate as a white solid.
-
Place the peptide/ether suspension at -20°C for at least 1 hour to maximize precipitation.
-
Centrifuge the mixture (e.g., at 3000-4000 rpm for 5-10 minutes) to pellet the precipitated peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.
IV. Analysis
-
Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., a mixture of acetonitrile and water).
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to determine its purity and confirm its identity.
Visualizing the Workflow
The following diagram illustrates the key steps in the TFA cleavage and isolation of a biphenylalanine-containing peptide.
Caption: Workflow for TFA cleavage of biphenylalanine peptides.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Cleavage Yield | - Incomplete cleavage due to steric hindrance.- Peptide aggregation during cleavage.- Poor solubility of the peptide in the precipitation solvent. | - Increase the cleavage reaction time to 4-6 hours.[2]- Consider a more robust cleavage cocktail (e.g., Bip-Reagent K).- Try an alternative precipitation solvent like cold methyl-tert-butyl ether (MTBE).[2] |
| Unexpected Impurities in Mass Spectrometry | - Alkylation of the biphenylalanine side chain or other sensitive residues.- Incomplete removal of side-chain protecting groups. | - Increase the concentration and/or variety of scavengers in the cleavage cocktail.[2]- Extend the cleavage time to ensure complete deprotection.- Perform a small-scale test cleavage with different cocktails to identify the optimal conditions. |
| Peptide Aggregation/Poor Solubility | - The hydrophobic nature of biphenylalanine and the overall peptide sequence. | - After cleavage, dissolve the crude peptide in a stronger solvent system, such as one containing a small amount of formic acid or hexafluoroisopropanol (HFIP), before purification.- Perform the purification at a slightly elevated temperature to improve solubility. |
Conclusion
The successful cleavage of peptides containing the non-canonical amino acid biphenylalanine requires a thoughtful approach that directly addresses the unique chemical properties of its side chain. By understanding the potential for electrophilic attack and employing a well-formulated scavenger cocktail, researchers can significantly mitigate the formation of side products and achieve high yields of the desired peptide. The protocols and recommendations outlined in this application note provide a solid foundation for navigating the challenges associated with the final deprotection and cleavage of these valuable molecules, ultimately facilitating their use in research and drug development.
References
- BenchChem. (2025). Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Bip(4,4'). BenchChem.
- CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Thermo Fisher Scientific.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- Rasmussen, J. H., et al. (2020). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 10(2), 943-950.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455–2504.
- St. Hilaire, P. M., & Will, D. W. (2016). Some mechanistic aspects on Fmoc solid phase peptide synthesis. Luxembourg Bio Technologies.
- Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting Aspartimide Formation in Fmoc-Based Solid-Phase Peptide Synthesis. Journal of peptide science, 13(3), 143–148.
- Pearson, D. A., Blanchette, M., McKee, M. L., & Eubanks, L. M. (1998). Cleavage of C-terminal cysteine-containing peptides from Wang resin: an unexpected side reaction. Journal of organic chemistry, 63(10), 3256–3262.
- Somnath Mukherjee, University of Vienna. (2018, January 4). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?
- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 63-72). Humana Press.
- Sharma, A., & Kumar, A. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 12(1), 1-10.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC press.
Sources
- 1. polypeptide.com [polypeptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]
- 4. cem.de [cem.de]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: A Comparative Guide to the Synthesis of Biphenylalanine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids, such as 4,4'-biphenylalanine (Bip), into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. The bulky, hydrophobic, and rigid nature of the biphenyl side chain can enhance metabolic stability, improve receptor affinity, and influence peptide conformation. However, these same characteristics present significant challenges during solid-phase peptide synthesis (SPPS), including low coupling efficiency and increased peptide aggregation. This guide provides a detailed comparison of manual and automated SPPS strategies for the synthesis of biphenylalanine-containing peptides. We delve into the underlying principles, offer optimized protocols, and present a troubleshooting framework to empower researchers to select the most appropriate synthesis method for their specific needs, ensuring high peptide purity and yield.
Introduction: The Significance and Challenges of Biphenylalanine in Peptide Synthesis
Biphenylalanine is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its rigid, aromatic side chain can introduce conformational constraints, enhance hydrophobic interactions with biological targets, and protect against enzymatic degradation by sterically hindering protease access.[1] These attributes make Bip a valuable building block for designing peptides with improved therapeutic profiles.
However, the successful synthesis of Bip-containing peptides is often hampered by two primary challenges rooted in its structure:
-
Steric Hindrance: The bulky biphenyl group can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain. This leads to slower reaction kinetics and a higher probability of incomplete coupling reactions, resulting in deletion sequences.[1]
-
Hydrophobic Aggregation: The hydrophobicity of the biphenyl side chain, especially in sequences containing multiple hydrophobic residues, promotes inter-chain association on the solid support.[2] This on-resin aggregation can cause the resin beads to shrink and can block reagent access to the reactive sites, leading to incomplete coupling and deprotection steps.[2][3]
The choice between manual and automated synthesis methodologies can significantly impact the ability to overcome these challenges and achieve the desired peptide in high purity and yield.
Manual vs. Automated Synthesis: A Comparative Analysis
Both manual and automated peptide synthesis are based on the foundational principles of Solid-Phase Peptide Synthesis (SPPS), a technique developed by Bruce Merrifield.[4] In SPPS, a peptide chain is assembled sequentially while one end is covalently attached to an insoluble solid support (resin), which simplifies the purification process by allowing excess reagents and byproducts to be removed through filtration and washing.[4][5] The core cycle of SPPS involves deprotection, amino acid coupling, and washing steps.[4]
The decision to employ a manual or automated approach for synthesizing Bip-containing peptides hinges on a careful consideration of factors such as scale, throughput, complexity, and available resources.
Quantitative Comparison
The following table summarizes the key quantitative differences between manual and automated SPPS, with special considerations for challenging sequences like those containing biphenylalanine.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin[5] | 10 mg - 1 g of resin per vessel[5] |
| Hands-on Time per Cycle | 1 - 2 hours[5] | 5 - 15 minutes (for setup)[5] |
| Total Time per Cycle | 2 - 4 hours[5] | 30 - 90 minutes (standard); <30 min (microwave-assisted)[5][6] |
| Typical Yield per Coupling Step | 95 - 99% (for standard AAs)[5]; Potentially lower for Bip without optimization | > 99% (for standard AAs)[5]; High for Bip with optimized methods |
| Final Crude Purity | 70 - 90% (operator-dependent)[5]; Can be significantly lower for Bip | 85 - 98%[5]; Generally higher and more consistent, especially with microwave assistance[7] |
| Reagent Consumption | Higher, due to manual dispensing[5] | Optimized and lower[5] |
| Reproducibility | Operator-dependent[5] | High[8] |
| Throughput | Low (typically one peptide at a time)[5] | High (multiple peptides can be synthesized in parallel)[8] |
Qualitative Comparison
| Feature | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Flexibility | High. Allows for easy implementation of non-standard chemistries, troubleshooting, and optimization of individual steps.[5] | Lower. Dependent on the capabilities of the synthesizer, though modern systems offer significant flexibility. |
| Process Control | Operator-dependent. Prone to human error in timing, reagent measurement, and washing.[9] | High. Precise, computer-controlled delivery of reagents and reaction times.[8] |
| Cost | Lower initial investment.[4] | Higher initial investment in instrumentation. |
| Suitability for Bip Peptides | Well-suited for small-scale synthesis and methods development where careful monitoring (e.g., Kaiser test) and on-the-fly adjustments (e.g., double coupling) are critical. | Ideal for routine, high-throughput synthesis, offering higher purity and reproducibility. Microwave-assisted automated synthesizers are particularly effective at overcoming the challenges posed by Bip.[6] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the manual and automated synthesis of a generic Bip-containing peptide. These should be considered as starting points and may require optimization based on the specific peptide sequence.
Manual Synthesis Protocol for Incorporating Biphenylalanine
This protocol emphasizes strategies to mitigate the challenges of steric hindrance and hydrophobicity associated with biphenylalanine.
Workflow for Manual SPPS
Caption: Manual SPPS workflow for Bip incorporation.
Reagents & Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-L-Bip-OH
-
Other required Fmoc-protected amino acids
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[10][11]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF[1]
-
Dichloromethane (DCM)
-
Kaiser Test Kit
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Peptide synthesis vessel with a frit
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and shake for 5 minutes.
-
Drain and add a fresh portion of the deprotection solution. Shake for an additional 15-20 minutes.[1]
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Pre-Coupling Check: Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) indicates the presence of free amines, and you can proceed to coupling.
-
Coupling of Fmoc-Bip-OH:
-
Activation: In a separate vial, dissolve Fmoc-Bip-OH (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.[12]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Shake for at least 2 hours at room temperature. For Bip, an extended coupling time of 4 hours or even overnight may be necessary to ensure complete reaction.
-
-
Post-Coupling Check:
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads): This indicates incomplete coupling. Perform a "double coupling" by repeating step 4 with a fresh solution of activated Fmoc-Bip-OH.
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Final Wash and Drying: Wash the resin with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Analyze the purified peptide by mass spectrometry.
Automated Synthesis Protocol for Incorporating Biphenylalanine
This protocol is designed for a standard automated peptide synthesizer, with modifications for challenging residues. Microwave-assisted synthesizers can significantly accelerate this process.[6][13]
Workflow for Automated SPPS
Caption: Automated SPPS workflow for Bip incorporation.
Procedure:
-
Setup:
-
Load the appropriate resin into the reaction vessel.
-
Place vials of Fmoc-Bip-OH and other required amino acids, activators (e.g., HATU), and bases (e.g., DIPEA) onto the synthesizer.
-
Ensure solvent and reagent bottles are full.
-
-
Programming the Synthesis Method:
-
Enter the desired peptide sequence.
-
For the biphenylalanine residue, modify the standard coupling protocol:
-
Coupling Reagent: Select a high-efficiency reagent like HATU.
-
Coupling Time: Extend the standard coupling time. A 2-hour coupling is a good starting point.
-
Double Coupling: Program a double coupling for the Bip residue. This will instruct the synthesizer to perform the coupling step twice.
-
-
-
Initiate Synthesis: Start the automated synthesis run. The synthesizer will perform the following steps for each amino acid:
-
Deprotection: Delivers the piperidine/DMF solution to the reaction vessel for a programmed time.
-
Washing: Washes the resin with DMF.
-
Coupling: Delivers the pre-activated amino acid solution to the reaction vessel and allows the reaction to proceed.
-
Washing: Washes the resin to remove excess reagents.
-
-
Completion and Cleavage:
-
Once the synthesis is complete, the synthesizer will perform a final deprotection and wash.
-
Remove the resin from the synthesizer.
-
Perform manual cleavage, precipitation, and drying as described in the manual protocol (steps 9 and 10).
-
-
Purification and Analysis: Purify and analyze the crude peptide as described in the manual protocol.
Troubleshooting and Optimization for Bip-Containing Peptides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of Bip (Positive Kaiser Test) | Steric hindrance of Bip, on-resin aggregation. | 1. Double Couple: Repeat the coupling step with fresh reagents.[11] 2. Extend Coupling Time: Increase the coupling time to 4 hours or overnight. 3. Use a More Potent Coupling Reagent: If not already using one, switch to HATU, HCTU, or PyBOP.[10] 4. Increase Temperature: If using a microwave synthesizer, increase the temperature to disrupt aggregation and accelerate the reaction.[14] |
| On-Resin Aggregation (Resin Shrinking, Slow Draining) | High hydrophobicity of the peptide sequence. | 1. Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties.[2] 2. Chaotropic Salts: Wash the resin with a solution containing a chaotropic salt (e.g., 1M LiCl in DMF) before coupling to disrupt secondary structures.[2][15] 3. Backbone Protection: For very difficult sequences, consider re-synthesizing with backbone protection (e.g., Hmb or Dmb groups on a problematic residue) to disrupt hydrogen bonding.[16] |
| Difficult Purification (Broad or Multiple Peaks in HPLC) | Aggregation of the crude peptide in solution, closely eluting impurities (e.g., deletion sequences). | 1. Solubilize in Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the HPLC mobile phase.[3] 2. Use Denaturants: For severe aggregation, dissolve the peptide in a solution containing 6M Guanidine-HCl or 8M Urea, then dilute for injection.[15] 3. Optimize HPLC Method: Adjust the gradient of the mobile phase (e.g., a shallower gradient) to improve the separation of closely related peptides.[17] Using a different counter-ion in the mobile phase (e.g., formic acid instead of TFA) can also alter selectivity.[18] |
Conclusion
The synthesis of biphenylalanine-containing peptides presents a unique set of challenges due to the steric bulk and hydrophobicity of the Bip residue. While manual synthesis offers excellent flexibility for optimizing difficult coupling steps on a small scale, automated synthesis, particularly with microwave assistance, provides superior reproducibility, purity, and throughput for these challenging sequences. By employing potent coupling reagents like HATU, extending reaction times, utilizing double coupling strategies, and implementing methods to disrupt on-resin aggregation, researchers can successfully synthesize these valuable molecules. A thorough understanding of the principles outlined in this guide will enable scientists to make an informed choice between manual and automated approaches and to effectively troubleshoot the synthesis of Bip-containing peptides, thereby accelerating research and development in peptide-based therapeutics.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
AWS. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]
- BenchChem. (2025).
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2011, October 20). Microwave heating in solid-phase peptide synthesis. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
- Hachisu, Y., et al. (2013). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. International Journal of Molecular Sciences, 14(8), 15721–15731.
- Collins, J. M., & Collins, M. J. (2009). U.S. Patent No. 7,582,728. Washington, DC: U.S.
- BenchChem. (2025). Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt). BenchChem.
-
DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
- Zhang, Y., et al. (2025). A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production.
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 251, 3–41.
- Roy, D., & Roy, R. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347063.
- BenchChem. (2025). Application Notes and Protocols for Fmoc-Cha-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- Carlson, S. M., et al. (2017). Manual and Automated Solid Phase Synthesis of Peptides for Breast Cancer Cell Targeting. Chapman University Digital Commons.
- BenchChem. (2025).
- Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- BenchChem. (2025). A Comparative Analysis of Manual vs. Automated Solid-Phase Peptide Synthesis of Glycine Peptides. BenchChem.
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
- Fields, G. B. (Ed.). (2007). Fmoc Solid-Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
- Ionescu, D., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2115.
- Ghassemzadeh, M. A., & Abdollahi, S. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Protein and Peptide Letters, 27(8), 754–761.
-
ResearchGate. (n.d.). Structures of peptide-biphenyl hybrids. Retrieved from [Link]
- He, J., et al. (2016). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization.
- Sarika, P. R., & Rajan, R. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of the Royal Society Interface, 11(97), 20140348.
- Wessolowski, A., & Barlos, K. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Future Medicinal Chemistry, 6(8), 915–937.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
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- 18. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges with N-Fmoc-3-(2-biphenylyl)-L-alanine Coupling
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the incorporation of N-Fmoc-3-(2-biphenylyl)-L-alanine (Fmoc-Bip(2)-OH) in solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate and resolve issues related to incomplete coupling of this sterically hindered amino acid.
Introduction: The Challenge of Steric Hindrance
N-Fmoc-3-(2-biphenylyl)-L-alanine is a valuable building block in peptide synthesis, often used to introduce unique structural constraints or to serve as a pharmacophore in drug design. However, its bulky biphenyl side chain presents a significant steric barrier, which can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain. This spatial interference slows down the reaction rate and can lead to incomplete coupling, resulting in deletion sequences that compromise the purity and yield of the final peptide.[1]
This guide is structured to provide a logical workflow for diagnosing and resolving these coupling issues, beginning with rapid-fire FAQs and progressing to comprehensive troubleshooting strategies and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of an incomplete coupling reaction with Fmoc-Bip(2)-OH?
The most common indicators of incomplete coupling are a positive Kaiser test (or other amine test) after the coupling step, which signifies the presence of unreacted free primary amines on the resin, and low crude peptide purity upon analysis, with significant deletion sequences where the Fmoc-Bip(2)-OH residue is missing.[1]
Q2: My standard coupling protocol with DIC/HOBt is failing for this amino acid. Why?
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the significant steric hindrance posed by Fmoc-Bip(2)-OH.[2] These reagents form activated esters that are not reactive enough to drive the coupling to completion in the presence of such a bulky residue.
Q3: Can the growing peptide chain itself contribute to the coupling problem?
Absolutely. As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, leading to peptide aggregation. This aggregation can further block access of the activated amino acid to the reaction site on the resin, exacerbating the coupling issue.[1][2][3]
Q4: How do I differentiate between a coupling problem and an incomplete Fmoc deprotection?
It's crucial to monitor both steps. A positive Kaiser test before coupling (after deprotection) indicates successful Fmoc removal and the presence of a free amine ready for coupling. If the Kaiser test is negative or weak after deprotection, the issue lies with the deprotection step.[4][5] If the pre-coupling test is positive, but a post-coupling test is also positive, the problem is with the coupling reaction itself.[1]
Q5: Can the choice of solvent make a difference?
Yes, the solvent plays a critical role in solvating the peptide-resin complex.[2] Inadequate solvation can lead to peptide aggregation.[2] For difficult couplings, N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[2]
In-Depth Troubleshooting and Optimization
When standard protocols fail, a systematic approach to optimization is required. The following sections detail key areas for troubleshooting the incomplete coupling of Fmoc-Bip(2)-OH.
Logical Troubleshooting Workflow
The diagram below outlines a systematic approach to diagnosing and resolving coupling issues with sterically hindered amino acids like Fmoc-Bip(2)-OH.
Caption: A logical workflow for troubleshooting incomplete peptide coupling.
Enhancing Activation: The Choice of Coupling Reagent
For sterically demanding residues like Fmoc-Bip(2)-OH, the choice of coupling reagent is paramount. Aminium/uronium or phosphonium salt-based reagents are significantly more effective than standard carbodiimides because they form highly reactive activated esters capable of overcoming the steric barrier.[2][6]
| Reagent Class | Examples | Reactivity of Activated Ester | Recommendation for Fmoc-Bip(2)-OH |
| Carbodiimides | DCC, DIC | Low | Not Recommended |
| Phosphonium Salts | PyBOP, PyAOP | High | Recommended |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Very High | Highly Recommended |
Expert Insight: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the go-to reagent for difficult couplings due to its high reactivity and reduced risk of racemization when used with a non-nucleophilic base like DIPEA or 2,4,6-collidine.[2][7]
Driving the Reaction to Completion: Double Coupling and Reaction Conditions
Steric hindrance not only prevents coupling but also significantly slows down the reaction rate.[2] Therefore, modifying the reaction conditions is a critical step.
-
Double Coupling: This is a straightforward and highly effective technique. After the initial coupling reaction, the resin is washed, and the coupling step is repeated with a fresh solution of activated Fmoc-Bip(2)-OH.[1] This second exposure to the activated amino acid helps to drive the reaction to completion by acylating any remaining free amines.
-
Increased Reaction Time: Extending the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can provide the necessary window for the sterically hindered reaction to proceed to completion.[1][2]
-
Elevated Temperature: Applying gentle heat (e.g., 40-50°C) can help overcome the activation energy barrier.[2] However, this should be approached with caution as excessive heat can increase the risk of racemization. Microwave-assisted peptide synthesis (MA-SPPS) is an excellent alternative, as it uses microwave energy to efficiently heat the reaction, often driving difficult couplings to completion quickly.[2]
Advanced Strategy: Acyl Fluoride Formation
For exceptionally difficult couplings where even potent uronium reagents fail, converting the carboxylic acid of Fmoc-Bip(2)-OH to a highly reactive acyl fluoride can be an effective strategy.[2][7][8] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the amino acid fluoride in situ.[9]
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-Bip(2)-OH using HATU
This protocol assumes the N-terminal Fmoc group on the resin-bound peptide has been successfully removed (confirmed by a positive Kaiser test).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Bip(2)-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Anhydrous DMF or NMP
Procedure:
First Coupling:
-
Pre-activation: In a separate vessel, dissolve Fmoc-Bip(2)-OH and HATU in DMF/NMP. Add DIPEA and allow the solution to pre-activate for 1-5 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 45-60 minutes.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF or NMP (3-5 times) to remove excess reagents and byproducts.[2]
Second Coupling: 5. Repeat steps 1-4 with a fresh solution of activated Fmoc-Bip(2)-OH. 6. After the second coupling, perform a Kaiser test to confirm the absence of free primary amines.
Protocol 2: The Kaiser (Ninhydrin) Test
The Kaiser test is a sensitive qualitative assay to detect the presence of free primary amines on the resin.[10]
Materials:
-
Solution A: 1 mL of 1 mM aqueous KCN diluted in 49 mL of pyridine.[10]
-
Solution B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.[10]
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[10]
-
Small glass test tube
-
Heating block or water bath (110-120°C)
-
Resin sample (10-20 beads)
Procedure:
-
Place a small sample of resin beads into a clean test tube.
-
Add 2-3 drops each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the tube at 110-120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpreting the Results:
| Observation | Interpretation |
| Intense Blue Beads and Solution | Positive Result: Free primary amines are present (successful deprotection or incomplete coupling). |
| Yellow/Colorless Beads and Solution | Negative Result: No free primary amines (successful coupling or incomplete deprotection). |
References
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.).
- Addressing steric hindrance with bulky Pbf group in coupling reactions - Benchchem. (n.d.).
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Kent, S. B. (2025). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. University of Chicago. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Chemical Reviews. Retrieved from [Link]
- Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. (n.d.).
- Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Sterically Hindered Dipeptides - Benchchem. (n.d.).
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from [Link]
-
Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. (2026). ACS Publications. Retrieved from [Link]
-
Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. Retrieved from [Link]
-
A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. (2024). PMC. Retrieved from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). Figshare. Retrieved from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025). ResearchGate. Retrieved from [Link]
- Solid phase peptide synthesis methods and associated systems. (n.d.). Google Patents.
-
Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. (n.d.). PMC. Retrieved from [Link]
-
Introduction to Peptide Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
- Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues - Benchchem. (n.d.).
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
- Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis - Benchchem. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. chempep.com [chempep.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Biphenylalanine (Bip) Peptide Engineering
Ticket ID: BIP-AGG-001 Subject: Troubleshooting Aggregation & Solubility in Biphenylalanine-Containing Peptides Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulties with peptides containing L-Biphenylalanine (Bip) . While Bip is a powerful tool for increasing receptor affinity and proteolytic stability, its structural nature—two phenyl rings fused in a rigid linear arrangement—creates a "double-edged sword." It induces extreme hydrophobicity and strong
-
On-Resin Aggregation: Incomplete coupling and deletion sequences during SPPS.
-
The "Crash-Out" Phenomenon: Immediate precipitation upon contact with aqueous HPLC buffers.[1]
-
Gelation: Irreversible fibril formation during storage.
This guide provides self-validating protocols to overcome these specific physical barriers.
Module 1: Diagnostic Framework (The "Why")
Before troubleshooting, confirm the mechanism of failure. Bip residues do not just "stick" together; they "zip" together.
The Mechanism:
Figure 1: The Bip Aggregation Pathway. Note that standard buffers cannot reverse the β-sheet stage; fluorinated solvents are required.
Module 2: Synthesis Troubleshooting (SPPS)
Issue: Deletion sequences (missing Bip) or truncated peptides. Root Cause: The growing peptide chain aggregates on the resin, burying the N-terminus and preventing the next Fmoc-amino acid from reacting.
Protocol A: The "Low-Load / High-Swell" Strategy
Standard polystyrene resins often fail with Bip peptides.
| Parameter | Recommendation | Scientific Rationale |
| Resin Type | ChemMatrix (PEG-based) | PEG allows better solvation of hydrophobic chains than Polystyrene. |
| Loading | < 0.2 mmol/g | Critical.[2] High loading forces chains close together, promoting aggregation. |
| Solvent | NMP (N-methylpyrrolidone) | NMP swells the resin and solvates aggregates better than DMF. |
| Coupling | HATU / HOAt | Stronger activation is required to overcome steric hindrance of the Bip side chain. |
Protocol B: The "Magic Mixture" for Difficult Couplings
If standard coupling fails, use this chaotropic solvent blend during the coupling step to disrupt hydrogen bonds and
-
Activation: 5 eq. Fmoc-Bip-OH + 4.9 eq. HATU + 10 eq. DIEA.
-
Solvent Cocktail: Dissolve reagents in a mixture of DCM : DMF : NMP (1:1:1) containing 1% Triton X-100 .
-
Execution: Double couple for 2 hours at 50°C (Microwave or water bath).
-
Warning: Do not exceed 50°C for Bip to avoid racemization.
-
Module 3: Purification & Solubilization (The "Crash Out")
Issue: The peptide dissolves in organic solvent but precipitates immediately when injected into the HPLC (clogging the column).
The "HFIP Trap"
You likely dissolved the peptide in HFIP (Hexafluoroisopropanol) because it works. However, injecting 100% HFIP into a water/acetonitrile gradient causes an instantaneous polarity shock.
Protocol C: The "Sandwich" Injection Method
This protocol prevents precipitation inside the injector loop.
-
Solubilization: Dissolve peptide in 100% HFIP (or TFE) to break
-stacks. -
Evaporation: Dry down the HFIP completely (it is only used to reset the structure). The result is an amorphous film, not a crystalline aggregate.
-
Reconstitution: Dissolve the film in DMSO (minimum volume).
-
Dilution: Dilute with 6M Guanidine-HCl (in water) until DMSO is <20%.
-
Why? Guanidine keeps the peptide chaotropic (denatured) during the transition to the column.
-
Protocol D: High-Temperature HPLC
Bip aggregation is exothermic; heat disrupts it.
-
Column: C4 or C8 (C18 is often too hydrophobic and binds Bip too tightly).
-
Temperature: Set column oven to 60°C .
-
Mobile Phase: Use 0.1% TFA (standard).[1][3] If peak tailing occurs, switch to 0.1% Perchloric Acid (chaotropic counter-ion).
Figure 2: The Solubilization Workflow. The intermediate evaporation step is crucial to remove HFIP, which can alter retention times unpredictable.
Module 4: Stability & Storage
Issue: Peptide was pure but turned into a gel in the fridge.
-
The Cause: Slow thermodynamic equilibration into amyloid-like fibrils.
-
The Fix:
-
Lyophilization: Store only as a dry powder.
-
TFA Salt Removal: TFA salts promote aggregation in Bip peptides. Perform a salt exchange to Acetate or HCl forms before final freeze-drying.
-
Aliquot: Do not freeze-thaw. Store single-use aliquots.
-
Frequently Asked Questions (FAQs)
Q: Can I use pseudoprolines to help with Bip synthesis? A: Yes, but you cannot place a pseudoproline at the Bip position. Place a pseudoproline (e.g., Fmoc-Leu-Thr(PsiMe,MePro)-OH) 2-3 residues C-terminal to the Bip residue. This disrupts the backbone hydrogen bonding network before the Bip is even added, keeping the chain solvated.
Q: My peptide sticks to the plastic Eppendorf tube. What do I do? A: Bip peptides are highly adsorptive. Use Low-Bind (siliconized) tubes or glass vials. If you lose yield, wash the tube with 50% Acetonitrile/Water and add it to your pool.
Q: Why does my mass spec show a mass +12 Da higher than expected? A: This is likely a methylene bridge formation from DCM reacting with free amines, a side reaction common in difficult syntheses with prolonged coupling times. Ensure you use high-quality, stabilized DCM or switch to DMF/NMP for the coupling step.
References
-
Structural Drivers of Aggregation: Gazit, E. "Self-assembly of short aromatic peptides into amyloid fibrils." Methods in Molecular Biology, 2005.
-
SPPS of Difficult Sequences: Schnölzer, M., et al.[4] "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide Research and Therapeutics, 2007.
-
Solubilization Protocols: Bachem. "Handling and Solubility of Peptides." Technical Guides, 2021.
-
HFIP Mechanism: Nichols, M.R., et al. "Amyloid-β aggregates are disrupted by HFIP." Journal of Biological Chemistry, 2020.
-
Biphenylalanine Properties: MedChemExpress. "L-Biphenylalanine Product Information & Physical Properties."
Sources
Technical Support Center: Troubleshooting Side Reactions with N-Fmoc-3-(2-biphenylyl)-L-alanine in SPPS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered, unnatural amino acid N-Fmoc-3-(2-biphenylyl)-L-alanine (Fmoc-Bip-Ala-OH) into their peptide sequences via Solid-Phase Peptide Synthesis (SPPS). The unique structural properties of this amino acid, while desirable for introducing conformational constraints, present specific challenges that can lead to side reactions and compromised synthesis quality. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Core Challenges with Fmoc-Bip-Ala-OH
The primary difficulty in utilizing Fmoc-Bip-Ala-OH stems from the significant steric hindrance imposed by its bulky 2-biphenylyl side chain. This bulkiness can impede both the coupling of the amino acid to the growing peptide chain and the subsequent removal of its Nα-Fmoc protecting group. These kinetic barriers are the root cause of the most common side reactions: deletion sequences and peptide aggregation.
Frequently Asked Questions & Troubleshooting
Category 1: Acylation & Coupling Failures
Question 1: My analysis (HPLC/MS) shows a significant amount of a peptide that is missing the Bip-Ala residue (a deletion sequence). My Kaiser test was inconclusive after coupling. What is happening and how can I fix it?
Answer: This is the most common issue encountered with Fmoc-Bip-Ala-OH and is almost certainly due to incomplete coupling. The steric bulk of the biphenyl group physically blocks the activated carboxyl group from efficiently reaching the N-terminal amine on the resin-bound peptide. Standard coupling protocols are often insufficient to drive this reaction to completion.[1][2]
Root Causes:
-
Insufficient Reagent Potency: Standard carbodiimide activators like DIC may not be powerful enough for such a demanding coupling.[1]
-
Inadequate Reaction Time: Sterically hindered reactions are kinetically slow; standard coupling times (e.g., 1-2 hours) may be too short.[1]
-
Poor Solvation/Aggregation: The hydrophobic nature of the biphenyl group can promote on-resin aggregation, further burying the reactive sites.[3][4]
Solutions & Troubleshooting Workflow:
-
Enhance Activation: Switch to a more potent in-situ activating reagent. Aminium/uronium salts like HATU or HCTU are significantly more effective as they form highly reactive esters that can better overcome the steric barrier.[1] Phosphonium salts like PyBOP are also excellent choices.[1]
-
Extend Reaction Time & Double Couple: A simple and effective strategy is to increase the coupling time significantly (e.g., 4 hours to overnight).[1] For critical applications, a double coupling strategy is highly recommended. After the first coupling, the resin is washed, and the coupling procedure is repeated with a fresh solution of activated Fmoc-Bip-Ala-OH.[1][2]
-
Optimize Temperature: Applying gentle heat or using a microwave-assisted peptide synthesizer (MA-SPPS) can provide the necessary energy to overcome the activation barrier, dramatically improving coupling efficiency for difficult residues.[1]
-
Improve Solvation: Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties.[1][3] For extremely difficult sequences, using solvent mixtures such as DCM/DMF/NMP or adding chaotropic agents can be beneficial.[1][3]
Caption: Troubleshooting workflow for incomplete coupling of Fmoc-Bip-Ala-OH.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent Class | Example(s) | Relative Potency | Recommended Use for Fmoc-Bip-Ala-OH | Key Considerations |
| Carbodiimide | DIC/HOBt | Moderate | Not recommended as a first choice. | Byproduct (urea) can be difficult to wash away.[5] |
| Aminium/Uronium | HBTU, HCTU | High | Good, but HATU/COMU are often superior. | HCTU is more reactive than HBTU.[1] |
| Aminium/Uronium | HATU, COMU | Very High | Highly Recommended. | Rapid activation, reduced risk of racemization with HOAt additive.[6][7] |
| Phosphonium | PyBOP, PyAOP | Very High | Highly Recommended. | PyAOP is effective for N-methyl amino acids; PyBOP is a strong choice for general hindered couplings.[8] |
Category 2: On-Resin Aggregation
Question 2: After incorporating Fmoc-Bip-Ala-OH, my resin beads are clumping together, and the solvent drains very slowly. Subsequent couplings and deprotections are failing. What's wrong?
Answer: You are observing on-resin peptide aggregation. The hydrophobic and bulky biphenyl side chain, especially when incorporated into already hydrophobic sequences, promotes the formation of inter-chain hydrogen bonds. This causes the peptide-resin matrix to collapse, preventing reagents from accessing the reactive sites.[3][6]
Solutions & Preventative Measures:
-
Resin Selection: Start with a low-loading resin (e.g., 0.1-0.3 mmol/g) to increase the physical distance between growing peptide chains.[6] Resins with polyethylene glycol (PEG) linkers (e.g., NovaSyn® TG) can also improve solvation of the peptide.[2]
-
Disruptive Solvents: As mentioned previously, use NMP instead of DMF.[1][3] In severe cases, "magic mixtures" containing chaotropic salts (e.g., LiCl) or ethylene carbonate can be used to disrupt the hydrogen bonding that causes aggregation.[3]
-
Backbone Protection: This is a highly effective proactive strategy. If your sequence allows, incorporate a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid every 6-7 residues before the difficult Bip-Ala region.[3] These modifications introduce a "kink" into the peptide backbone, physically disrupting the formation of the β-sheet structures that lead to aggregation.[3]
Category 3: Fmoc-Deprotection Issues
Question 3: I have confirmed successful coupling of Fmoc-Bip-Ala-OH, but the subsequent coupling is failing. Could the Fmoc deprotection be the problem?
Answer: Yes, this is a distinct possibility. Just as the biphenyl group hinders the incoming activated amino acid, it can also sterically shield its own Fmoc group from the piperidine base used for deprotection.[3] This leads to incomplete Fmoc removal, leaving the N-terminus capped and unable to react in the next coupling step.
Solutions:
-
Modified Deprotection Cocktail: Add a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2%) to your standard 20% piperidine/DMF solution. DBU can accelerate the deprotection of sterically hindered Fmoc groups.[3]
-
Increase Deprotection Time/Temperature: Extend the deprotection time (e.g., from 2x5 minutes to 2x15 minutes). Gentle heating (35-40°C) or microwave assistance can also significantly improve the efficiency of this step.[3]
Caption: A validated SPPS workflow cycle for a hindered residue like Fmoc-Bip-Ala-OH.
Experimental Protocols
Protocol 1: Optimized Double-Coupling for Fmoc-Bip-Ala-OH
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Preparation:
-
Swell the resin in NMP for at least 30 minutes.
-
Perform the standard N-terminal Fmoc deprotection on the resin-bound peptide (e.g., 2 x 10 min with 20% piperidine in NMP).
-
Wash the resin thoroughly with NMP (5 x 1 min).
-
-
First Coupling:
-
In a separate vessel, pre-activate Fmoc-Bip-Ala-OH (4 eq., 0.4 mmol) by dissolving it with HATU (3.9 eq., 0.39 mmol) in NMP.
-
Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol).
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2 hours with agitation.
-
Drain the reaction vessel.
-
-
Intermediate Wash:
-
Wash the resin with NMP (3 x 1 min).
-
-
Second Coupling:
-
Repeat step 2 entirely with a fresh solution of activated Fmoc-Bip-Ala-OH.
-
Allow the second coupling to proceed for another 2 hours.
-
-
Validation and Washing:
-
Take a small sample of beads and perform a Kaiser test. The beads should remain colorless or yellow, indicating a free secondary amine is absent.
-
If the test is negative, wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x) to prepare for the next deprotection cycle.
-
Protocol 2: Enhanced Fmoc-Deprotection for Hindered Residues
-
Initial Deprotection:
-
Add a solution of 20% piperidine / 2% DBU (v/v) in NMP to the resin.
-
Agitate for 10 minutes at room temperature.
-
Drain the solution.
-
-
Second Deprotection:
-
Repeat step 1 with a fresh deprotection solution for an additional 10 minutes.
-
-
Washing:
-
Wash the resin thoroughly with NMP (5 x 1 min) to ensure complete removal of piperidine, DBU, and the fulvene adduct before the next coupling step.
-
By implementing these targeted strategies, researchers can overcome the inherent challenges of incorporating Fmoc-Bip-Ala-OH, leading to higher purity crude peptides and more successful synthetic outcomes.
References
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Omizzolo, L. (2024, December 10). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. [Link]
-
Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]
-
Giraud, M., et al. (2004). Limitations of the coupling of amino acid mixtures for the preparation of equimolar peptide libraries. Journal of Peptide Research, 63(5), 387-395. [Link]
- Kent, S. B., & Alewood, P. F. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 174-182.
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 747-758. [Link]
-
Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-8. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. peptide.com [peptide.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
strategies for difficult couplings involving unnatural amino acids
Technical Support Center: Advanced Peptide Synthesis & UAA Couplings
Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: UAA-CPL-OPT-2024
Welcome to the Advanced Synthesis Support Hub.
You are likely here because standard carbodiimide (DIC/HOBt) or basic uronium (HBTU) protocols have failed. When working with Unnatural Amino Acids (UAAs)—specifically those with N-methylation, bulky
This guide is structured to troubleshoot these specific "pain points" using mechanistic logic rather than rote memorization.
Module 1: Steric Hindrance & N-Methylation
Issue: Coupling fails or proceeds with low conversion when the nucleophile (amine) is N-methylated or the electrophile (carboxylic acid) is sterically bulky.
Technical Insight
N-methylation introduces two hurdles:
-
Steric Clash: The methyl group physically blocks the approach of the activated ester.
-
Conformational Restriction: N-methyl amino acids often populate the cis-amide rotamer, burying the nucleophilic amine.
Recommended Strategy: The "Power" Reagents
Do not use HBTU or PyBOP here. You require reagents that generate a highly reactive active ester with a leaving group that minimizes steric bulk.
Primary Protocol: COMU / Oxyma COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is superior to HATU in solubility and safety (non-explosive), and it minimizes racemization.[1]
Secondary Protocol (The "Nuclear" Option): HATU / HOAt If COMU fails, HATU remains the gold standard for pure reactivity, though with higher racemization risk.
Step-by-Step Protocol (Manual/Microwave):
-
Dissolution: Dissolve Fmoc-UAA-OH (4 eq) and HATU (3.9 eq) in minimum DMF.
-
Base Addition: Add HOAt (4 eq) and DIPEA (8 eq). Note: HOAt is critical here; the nitrogen in the pyridine ring provides anchimeric assistance (neighboring group effect) that accelerates coupling by ~10x compared to HOBt.
-
Reaction:
-
Room Temp: Double couple for 2 hours each.
-
Microwave: 75°C for 10 minutes (Power: 25-30W).
-
-
Monitoring: Standard Kaiser tests fail on secondary amines (N-Me). Use the Chloranil Test (Acetaldehyde/Chloranil) which turns dark blue/green for secondary amines.
Module 2: The -Disubstituted Problem (Aib, Deg)
Issue: Coupling two bulky residues sequentially (e.g., Aib-Aib) results in almost zero yield.
Technical Insight
The gem-dialkyl effect stabilizes the helical structure of the final peptide but makes the transition state for coupling extremely crowded. Uronium reagents (HATU/COMU) often form the oxazolone intermediate faster than the amide bond, leading to a dead end.
Recommended Strategy: Acid Fluorides
Convert the carboxylic acid into an acid fluoride.[2] Acid fluorides are small, highly electrophilic, and less prone to steric rejection than bulky OBt/OAt esters.
Reagent of Choice: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2]
Protocol for Aib-Aib Coupling:
-
Activation: Mix Fmoc-Aib-OH (5 eq) with TFFH (5 eq) and DIPEA (10 eq) in dry DCM (Dichloromethane is preferred over DMF for acid fluorides to prevent hydrolysis).
-
Pre-activation: Stir for 5-10 minutes. This generates the Fmoc-Aib-F in situ.
-
Coupling: Add to the resin.
-
Duration: 1 hour (double coupling recommended).
Data: Reagent Efficiency for Aib-Aib
| Reagent | Mechanism | Coupling Yield (Aib-Aib) | Risk of Epimerization |
| HBTU | Aminium Salt | < 40% | Low |
| HATU | Uronium (Aza) | 60-80% | Moderate |
| COMU | Uronium (Oxyma) | 85-90% | Low |
| TFFH | Acid Fluoride | > 95% | Very Low |
Module 3: Racemization Control
Issue: Loss of chirality (epimerization) when coupling Cysteine, Histidine, or Phenylglycine derivatives.[3]
Technical Insight
Racemization occurs via the formation of a 5(4H)-oxazolone intermediate.[4] Base-catalyzed proton abstraction at the
Visualizing the Danger Zone
The following diagram illustrates the kinetic competition between productive coupling and racemization.
Caption: The "Danger Zone" of racemization. High base concentration pushes the pathway toward the achiral Enol form via the Oxazolone intermediate.
Troubleshooting Protocol:
-
Base Reduction: Use Collidine (TMP) instead of DIPEA. Collidine is a weaker base and less likely to abstract the
-proton. -
Additive Switch: Use Oxyma Pure . Its acidity (pKa 4.60) suppresses the base-catalyzed oxazolone formation better than HOBt.
-
Temperature: Perform coupling at 0°C to 4°C . Racemization is highly temperature-dependent.
Module 4: Aggregation (The "Beta-Sheet" Wall)
Issue: Synthesis proceeds well for 5-10 residues, then suddenly fails. Resin swelling decreases.
Technical Insight
The peptide chain is forming intermolecular hydrogen bonds (beta-sheets) within the resin matrix, leading to "aggregation." The reactive N-terminus becomes buried and inaccessible to reagents.
Solution: Pseudoproline Dipeptides
This is the most robust solution for aggregation.
Mechanism: Pseudoprolines (oxazolidines derived from Ser/Thr or thiazolidines from Cys) introduce a "kink" in the backbone by forcing a cis-amide conformation (similar to Proline).[3][5][6] This disrupts the hydrogen bonding network, solvating the chain.
Workflow:
-
Identify: Locate a Ser, Thr, or Cys residue in your sequence.
-
Substitute: Instead of coupling Fmoc-Ser(tBu)-OH, purchase the dipeptide block Fmoc-Xaa-Ser(Psi(Me,Me)pro)-OH .
-
Couple: Couple this dipeptide as a single unit using standard conditions.
-
Cleavage: Upon final TFA cleavage, the pseudoproline ring hydrolyzes, regenerating the native Ser/Thr/Cys residue and the peptide backbone.
Decision Logic: Reagent Selection
Use this logic flow to select the correct reagent for your specific UAA challenge.
Caption: Decision matrix for selecting coupling reagents based on steric and electronic constraints.
References
-
El-Faham, A., & Albericio, F. (2011).[7][8][9] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[9]
-
Mutter, M., et al. (2004). Pseudoproline dipeptides for peptide synthesis.[3][5][10] Journal of the American Chemical Society. (Foundational work on aggregation disruption).
-
Carpino, L. A., & El-Faham, A. (1995).[7] Tetramethylfluoroformamidinium hexafluorophosphate (TFFH): A convenient reagent for the preparation of amino acid fluorides and their application in peptide synthesis.[2] Journal of the American Chemical Society.
-
Luxembourg Bio Technologies. (2023). COMU: A third generation of uronium-type coupling reagents.[11] Technical Note.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Peptide coupling reagents, more than a letter soup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Navigating the Challenges of Biphenylalanine in Peptide Purification by HPLC
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when purifying peptides containing the unnatural amino acid biphenylalanine (Bip) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The inherent properties of biphenylalanine, while beneficial for disrupting peptide aggregation, introduce unique complexities to the purification process. This document is designed to equip you with the knowledge to anticipate these challenges and implement effective solutions.
The Double-Edged Sword: Understanding Biphenylalanine's Impact
Biphenylalanine is a derivative of phenylalanine, characterized by a bulky biphenyl side chain.[1] Its incorporation into peptide sequences is a strategic choice, primarily to mitigate aggregation.[2] The large, rigid structure of the biphenyl group introduces steric hindrance, which can disrupt the intermolecular β-sheet formation that leads to aggregation and the formation of amyloid fibrils.[2] However, the very properties that make Bip an effective aggregation inhibitor also present significant hurdles during RP-HPLC purification.
The primary challenge stems from the significantly increased hydrophobicity conferred by the biphenyl moiety.[3] This heightened hydrophobicity can lead to a range of issues, including:
-
Strong Retention and Poor Peak Shape: Peptides containing Bip often bind very strongly to the C18 stationary phase commonly used in RP-HPLC.[4] This can result in broad, tailing peaks, making it difficult to achieve baseline resolution and accurate quantification.
-
On-Column Aggregation: While Bip is used to prevent aggregation in solution, the high local concentrations on the HPLC column surface can sometimes promote on-column aggregation, leading to peak distortion and even column clogging.
-
Co-elution with Hydrophobic Impurities: The strong retention of Bip-containing peptides can cause them to co-elute with other hydrophobic impurities from the synthesis, complicating the purification process.
This guide will provide a systematic approach to troubleshooting these issues, focusing on the principles of chromatography and the specific behavior of biphenylalanine-containing peptides.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during the HPLC purification of biphenylalanine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: My biphenylalanine-containing peptide is showing a very broad, tailing peak. What is the likely cause and how can I fix it?
A1: This is the most common issue and is almost always due to the strong hydrophobic interactions between the biphenyl group and the C18 stationary phase. The broadness and tailing suggest slow desorption kinetics. Here’s a systematic approach to address this:
-
Increase the Organic Modifier Concentration: The standard acetonitrile/water mobile phase may not be strong enough to elute the highly hydrophobic peptide efficiently.[4][5] You will likely need to extend your gradient to a higher final concentration of acetonitrile (e.g., 80-95%).
-
Optimize the Gradient Slope: A shallower gradient can sometimes improve resolution for closely eluting species, but for very hydrophobic peptides, a steeper gradient might be necessary to elute the peptide in a sharper band.[6] Experiment with both steeper and shallower gradients around the expected elution point.
-
Elevate the Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can have a significant impact.[5] Higher temperatures decrease the mobile phase viscosity, which can improve mass transfer. More importantly, it can reduce the strength of hydrophobic interactions, leading to faster desorption and sharper peaks.
-
Consider a Different Organic Modifier: While acetonitrile is the most common organic modifier, isopropanol or a mixture of acetonitrile and isopropanol can be more effective for highly hydrophobic peptides. Isopropanol has a stronger eluotropic strength.
Q2: I am seeing multiple peaks or a "split peak" for my purified biphenylalanine peptide. What could be happening?
A2: A split peak can be indicative of several phenomena. Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for split peaks.
-
On-Column Conformational Isomers: The biphenyl group can have restricted rotation, leading to atropisomers, which are stereoisomers resulting from hindered rotation around a single bond.[7] These different conformations can sometimes be resolved on the HPLC column, resulting in split peaks. To test this, try altering the column temperature. If the peak ratio changes with temperature, it's a strong indication of conformational isomers.
-
On-Column Aggregation: As mentioned, high concentrations on the column can lead to aggregation. Try injecting a more dilute sample. If the peak shape improves or the split peak resolves into a single peak, aggregation is a likely culprit.
-
Ion-Pairing Effects: Trifluoroacetic acid (TFA) is a common ion-pairing agent in peptide RP-HPLC. In some cases, incomplete or inconsistent ion-pairing can lead to peak splitting. Ensure your TFA concentration is consistent in both your mobile phases and your sample diluent (typically 0.1%).
Q3: My peptide seems to be irreversibly binding to the column. How can I recover my sample and prevent this in the future?
A3: Irreversible binding is a serious issue that can damage your column and lead to sample loss.
-
Column Flushing: To attempt to recover your peptide, flush the column with a very strong solvent, such as 100% isopropanol or a mixture of acetonitrile and isopropanol. You may need to do this for an extended period.
-
Preventative Measures:
-
Use a Shorter Alkyl Chain Column: If you consistently have issues with irreversible binding on a C18 column, consider a column with a shorter alkyl chain, such as a C8 or even a C4. These columns are less hydrophobic and may provide the right balance of retention and elution for your Bip-containing peptide.
-
Employ a Different Stationary Phase: Phenyl-hexyl or biphenyl stationary phases can offer different selectivity due to π-π interactions with the biphenyl group of your peptide. This can sometimes lead to better peak shapes and less irreversible binding.
-
Incorporate a "Magic Mixture": For peptides that are prone to aggregation and strong hydrophobic interactions, adding a small percentage of a chaotropic agent like guanidine hydrochloride or a non-ionic detergent to your sample diluent can sometimes help.[8] Caution: Ensure these additives are compatible with your HPLC system and column.
-
Experimental Protocols
Protocol 1: General Screening Method for Biphenylalanine-Containing Peptides
This protocol provides a starting point for developing a purification method.
| Parameter | Recommendation | Rationale |
| Column | C18, 3.5-5 µm, 100-120 Å | Standard for peptide purification, providing a good balance of capacity and resolution.[4][5] |
| Mobile Phase A | 0.1% TFA in Water | Standard ion-pairing agent for peptide separations. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Common organic modifier for peptide elution.[4] |
| Gradient | 5-95% B over 30 minutes | A wide gradient is necessary to ensure elution of the highly hydrophobic peptide. |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) | Standard analytical flow rate. Adjust for different column diameters.[5] |
| Column Temp. | 40°C | Elevated temperature can improve peak shape. |
| Detection | 214 nm and 280 nm | 214 nm detects the peptide backbone. 280 nm can detect the biphenyl group. |
Protocol 2: Method Optimization for a Broad, Tailing Peak
If the general screening method results in a poor peak shape, follow this optimization workflow.
Caption: Method optimization workflow for poor peak shape.
Concluding Remarks
The purification of biphenylalanine-containing peptides by RP-HPLC requires a thoughtful and systematic approach. The inherent hydrophobicity of the biphenyl group, while advantageous for preventing aggregation in solution, necessitates modifications to standard peptide purification protocols. By understanding the underlying principles of reversed-phase chromatography and the specific challenges posed by biphenylalanine, researchers can develop robust and efficient purification methods. Remember to consider all aspects of the separation, including mobile phase composition, temperature, and stationary phase chemistry, to achieve the desired purity and yield.
References
-
Luo, Y., et al. (2014). Capacity for increased surface area in the hydrophobic core of β‐sheet peptide bilayer nanoribbons. Peptide Science, 102(3), 200-211. Available from: [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Available from: [Link]
-
Stirbet, A. D., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2135. Available from: [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC of Peptides and Proteins. In The Protein Protocols Handbook (pp. 31-56). Humana Press. Available from: [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available from: [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In Peptide Synthesis and Applications (pp. 139-168). Humana Press. Available from: [Link]
-
ResearchGate. Structures of peptide-biphenyl hybrids. Available from: [Link]
-
bioRxiv. A peptide strategy for inhibiting different protein aggregation pathways in disease. Available from: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Capacity for increased surface area in the hydrophobic core of β‐sheet peptide bilayer nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. renyi.hu [renyi.hu]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
modifying reaction temperature for N-Fmoc-3-(2-biphenylyl)-L-alanine coupling
Q4: Which coupling reagents should be avoided when heating is required? A: Carbodiimide-based reagents like DIC, especially when used with HOBt, can be more prone to certain side reactions at higher temperatures. Uronium/iminium salts (HATU, HBTU, HCTU) or phosphonium salts (PyBOP) are generally more robust for heated couplings, though the risk of racemization always needs to be considered and evaluated. [5][11]
References
-
Souza, D. A., et al. (2001). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Research. Retrieved from [Link]
- Abdelmoty, I., et al. (1994). The Uronium/Guanidinium Peptide Coupling Reagents. Letters in Peptide Science.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Gyros Protein Technologies. (n.d.). Temperature Scanning | PurePep Chorus Applications | Peptide Synthesis. Retrieved from [Link]
-
Harris, E. B. J. (2015). Response to "During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem?". ResearchGate. Retrieved from [Link]
- Levin, A., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.
- Karavassilou, A., et al. (2017).
- Isai, D., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
- Novabiochem. (n.d.). Peptide Coupling Reagents Guide.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry.
- Nowick, J. S., et al. (2020).
- Qiao, J. X., et al. (2011). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions. Synlett.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. csbio.com [csbio.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. bachem.com [bachem.com]
Validation & Comparative
Technical Comparison: N-Fmoc-3-(2-biphenylyl)-L-alanine vs. N-Fmoc-3-(4-biphenylyl)-L-alanine
Executive Summary: The "Reach" vs. The "Lock"
In the design of peptidomimetics, the choice between N-Fmoc-3-(2-biphenylyl)-L-alanine (Fmoc-Bip(2)-OH) and N-Fmoc-3-(4-biphenylyl)-L-alanine (Fmoc-Bip(4)-OH) is rarely about simple hydrophobicity. While both are non-canonical phenylalanine analogues that enhance lipophilicity, their structural impacts are diametrically opposed.
-
Fmoc-Bip(4)-OH (The Reach): Acts as a "super-phenylalanine." It provides a linear, extended hydrophobic surface area ideal for reaching deep into hydrophobic pockets (e.g., GPCR transmembrane domains) or facilitating membrane anchoring.
-
Fmoc-Bip(2)-OH (The Lock): Acts as a conformational constraint. The ortho-phenyl substitution creates significant steric clash with the peptide backbone, restricting
and rotamers. It is used to induce turns, destabilize -sheets, or create atropisomeric selectivity.
This guide details the physicochemical differences, specific synthetic challenges (particularly for the sterically hindered 2-isomer), and functional applications of these two residues.
Structural & Physicochemical Analysis[1][2][3]
The fundamental difference lies in the attachment point of the distal phenyl ring. This seemingly minor shift dictates the entire synthetic and biological profile of the peptide.
Comparative Properties Table
| Feature | Fmoc-Bip(4)-OH | Fmoc-Bip(2)-OH |
| Topology | Linear, Extended | Bent, Sterically Congested |
| Steric Bulk | Low (distal from backbone) | High (proximal to backbone) |
| Rotational Freedom | High (free rotation of biphenyl bond) | Restricted (potential for atropisomerism) |
| Aggregation Risk | High (promotes | Low (disrupts secondary structure stacking) |
| Coupling Difficulty | Moderate (similar to Phe/Tyr) | High (requires high-efficiency activation) |
| LogP (approx) | ~6.3 | ~6.1 (slightly lower effective surface area) |
Structural Visualization
The following diagram illustrates the steric impact of the ortho (2-position) vs. para (4-position) substitution relative to the peptide backbone.
Figure 1: Structural comparison showing the linear extension of 4-Bip versus the backbone-proximal steric clash induced by 2-Bip.
Synthetic Challenges & Protocols
As an application scientist, I cannot overstate this: Treat Fmoc-Bip(2)-OH as a "difficult coupling" by default. Its steric bulk near the nucleophilic amine hinders the approach of the activated carboxylate. Conversely, Fmoc-Bip(4)-OH is synthetically easier but prone to aggregation-driven deletion sequences.
Protocol A: Coupling Fmoc-Bip(4)-OH (The Aggregation Risk)
-
Challenge: The extended hydrophobic surface promotes rapid
-sheet formation (aggregation) on the resin, causing "difficult sequences" after this residue is coupled. -
Recommended Reagents: HCTU or DIC/Oxyma.
-
Critical Step: Use a Chaotropic Wash or solvent mixture (e.g., DMF/DCM 1:1 or NMP) to keep the growing chain solvated.
Protocol B: Coupling Fmoc-Bip(2)-OH (The Steric Barrier)
-
Challenge: The ortho-phenyl ring physically blocks the incoming activated amino acid. Standard HBTU/DIPEA protocols often yield <80% conversion, leading to deletion sequences.
-
Recommended Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt/DIC.
-
Mandatory: Double Coupling.
Step-by-Step Workflow for Fmoc-Bip(2)-OH
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Activation (0.1 mmol scale):
-
Dissolve Fmoc-Bip(2)-OH (4 eq) and HATU (3.9 eq) in minimal DMF.
-
Add HOAt (4 eq) to suppress racemization and enhance activation speed.
-
Add DIPEA (8 eq) immediately before adding to resin.
-
-
Coupling 1: Agitate for 2 hours at room temperature.
-
Drain & Wash: DMF (3x).
-
Coupling 2 (Repeat): Fresh reagents, agitate for 1 hour .
-
Validation: Perform a Chloranil Test (more sensitive for secondary/hindered amines than Kaiser) to confirm coupling completion.
Decision Logic for Coupling Strategy
Use the following logic to select your synthetic route.
Figure 2: Synthetic decision tree highlighting the divergent risks: aggregation for 4-Bip vs. kinetic hindrance for 2-Bip.
Functional Impact in Drug Design[4]
Hydrophobic Reach (4-Bip)
Fmoc-Bip(4)-OH is the standard for extending hydrophobic contact. In GLP-1 analogues and antimicrobial peptides, replacing Phenylalanine (Phe) or Tryptophan (Trp) with Bip(4) often increases potency by 10-100x by accessing deep hydrophobic pockets in the receptor that Phe cannot reach.
Atropisomerism & Conformational Control (2-Bip)
Fmoc-Bip(2)-OH is a tool for conformational restriction .
-
Atropisomerism: The rotation around the phenyl-phenyl bond is restricted. In linear peptides, this equilibrium is fast, but within a cyclic peptide or when adjacent to bulky residues, Bip(2) can lock into a specific axial chirality (
or ). -
Beta-Sheet Breaker: Unlike Bip(4), which stabilizes sheets via stacking, the "kinked" geometry of Bip(2) disrupts sheet formation, making it useful for preventing amyloid aggregation in design studies.
-
Turn Induction: The steric clash often forces the peptide backbone into a turn conformation (similar to Proline but aromatic), critical for mimicking loop regions in protein-protein interaction inhibitors (e.g., p53-MDM2 inhibitors).
References
-
BenchChem. (2025).[4][5] Technical Support Center: Fmoc-Bip(4,4')-OH Coupling Strategies. Retrieved from
-
Lloyd-Williams, P., & Giralt, E. (2001).[6] Atropisomerism, biphenyls and the Suzuki coupling: peptide antibiotics.[6] Chemical Society Reviews, 30, 145-157.[6]
-
ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from
- Clayden, J., et al. (2009). Atropisomerism in amide bond formation: 2-Biphenylalanine as a conformational lock. Angewandte Chemie International Edition.
-
PubChem. (2025). Fmoc-L-4,4'-biphenylalanine Compound Summary. National Library of Medicine. Retrieved from
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. chempep.com [chempep.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Atropisomerism, biphenyls and the Suzuki coupling: peptide antibiotics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide: Structural Impact of 2-Biphenylyl-alanine vs. Phenylalanine in Peptides
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the strategic incorporation of non-natural amino acids is a cornerstone of modern drug design. This guide provides an in-depth comparison of a canonical aromatic amino acid, L-Phenylalanine (Phe), and its sterically demanding, non-natural analogue, L-2-biphenylyl-alanine (Bip). We will explore the profound structural and functional consequences of substituting Phe with Bip, offering field-proven insights and experimental frameworks to guide your research.
The Building Blocks: A Tale of Two Rings
At first glance, Bip is a simple extension of Phe. However, the addition of a second phenyl ring, linked at the ortho position, introduces significant changes in size, hydrophobicity, and rotational freedom. This is not merely an increase in bulk; it is a fundamental alteration of the side chain's conformational landscape and interactive potential.
-
Phenylalanine (Phe): Features a single benzyl side chain. It is relatively hydrophobic and its rotation around the chi (χ) angles allows it to adapt to various local environments, frequently participating in α-helical structures and forming key hydrophobic and π-π stacking interactions within receptor binding pockets.
-
2-Biphenylyl-alanine (Bip): Possesses a biphenylmethyl side chain. This modification dramatically increases the van der Waals volume and surface area. The rotation around the bond connecting the two phenyl rings is sterically hindered, creating a more rigid, paddle-like structure. This rigidity and exceptional bulk are the primary drivers of its unique impact on peptide structure.
Caption: Chemical structures of L-Phenylalanine (Phe) and L-2-Biphenylyl-alanine (Bip).
The Ripple Effect: Impact on Peptide Secondary Structure
The substitution of Phe with Bip is a powerful tool for modulating peptide secondary structure. The steric hindrance imposed by the biphenyl side chain can override the intrinsic conformational preferences of the surrounding amino acids.
The primary experimental tool for assessing these changes is Circular Dichroism (CD) Spectroscopy , which measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum in the far-UV region (190-250 nm) is highly sensitive to the peptide's secondary structure.[1]
-
α-Helices: Characterized by negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm. Alanine-rich peptides, for example, have a high propensity to form helices.[2]
-
β-Sheets: Show a single negative band at ~218 nm and a positive band near 195 nm.
-
Random Coil: Typically exhibits a strong negative band near 198 nm.
The bulky Bip side chain is generally disruptive to the tight packing of an α-helix.[3] Instead, its rigid and sterically demanding nature preferentially induces turn-like structures or stabilizes extended β-sheet conformations through aromatic stacking interactions between adjacent Bip residues.[3]
Comparative Data: Expected Impact on Secondary Structure
| Structural Feature | Phenylalanine (Phe) | 2-Biphenylyl-alanine (Bip) | Rationale & Citations |
| α-Helix Propensity | Moderate to High | Low (Disruptive) | The steric bulk of the biphenyl group clashes with the N-terminus of the subsequent helical turn, destabilizing the canonical helical hydrogen bonding pattern.[3] |
| β-Sheet/Turn Propensity | Moderate | High (Inducing) | The rigid side chain restricts backbone torsion angles (phi/psi), forcing a turn. The large aromatic surface promotes stabilizing π-stacking interactions in β-sheets.[3] |
| Hydrophobicity | High | Very High | The addition of a second phenyl ring significantly increases the nonpolar surface area, which can drive aggregation if not properly managed.[3] |
| Aggregation Risk | Moderate | High | Increased hydrophobicity can lead to self-association to minimize solvent exposure, potentially distorting CD spectra and complicating NMR analysis.[3] |
Experimental Protocol: Comparative Analysis by CD Spectroscopy
This protocol provides a framework for comparing the secondary structure of a Phe-containing peptide with its Bip-substituted analogue.
-
Peptide Synthesis & Purification:
-
Synthesize the parent peptide (e.g., Ac-X-X-Phe-X-X-NH₂) and the analogue (Ac-X-X-Bip-X-X-NH₂) using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
-
Expert Insight: Due to the steric hindrance of Fmoc-Bip-OH, expect slower coupling reactions. Employ a more potent coupling reagent like HATU and consider double-coupling to ensure complete reaction.[3]
-
Purify peptides to >95% purity via Reverse-Phase HPLC (RP-HPLC) and confirm identity by mass spectrometry.
-
-
Sample Preparation:
-
Prepare stock solutions of each peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Accurately determine the peptide concentration using UV absorbance if a Trp or Tyr is present, or through quantitative amino acid analysis.
-
-
CD Spectroscopy Measurement:
-
Use a calibrated CD spectrometer.
-
Acquire spectra in the far-UV range (e.g., 190-260 nm) at a controlled temperature (e.g., 25°C).
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize buffer absorbance.
-
Maintain a peptide concentration that keeps the total absorbance below 1.0 to avoid detector saturation (typically 0.1-0.2 mg/mL).[1]
-
Record a baseline spectrum of the buffer alone and subtract it from each peptide spectrum.
-
Trustworthiness Check: To test for aggregation, acquire spectra at multiple concentrations (e.g., 0.05, 0.1, and 0.2 mg/mL). A concentration-dependent change in spectral shape is indicative of aggregation.[3]
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.
-
Visually compare the spectra. A shift from a helix-like spectrum (minima at 208/222 nm) to a sheet/turn or random coil spectrum for the Bip analogue provides clear evidence of a structural change.
-
Optionally, use deconvolution algorithms (e.g., K2D3, BeStSel) to estimate the percentage of each secondary structure element.
-
Caption: Experimental workflow for comparing Phe vs. Bip peptides via CD spectroscopy.
Fortifying the Fold: Enhancing Proteolytic Stability
A major hurdle for peptide therapeutics is their rapid degradation by proteases in serum.[4] Proteases like chymotrypsin preferentially cleave at the C-terminus of large hydrophobic residues, making Phenylalanine a common liability.
The immense steric bulk of the Bip side chain acts as a physical shield, preventing the peptide backbone from fitting into the active site of many proteases. This "steric shielding" can dramatically increase the peptide's half-life in the presence of proteolytic enzymes. While direct studies on Bip are limited, the principle has been clearly demonstrated with other modified phenylalanine analogs like α,β-dihydrophenylalanine (ΔPhe), which confers significantly enhanced resistance to degradation compared to its Phe-containing counterpart.[5] Furthermore, patent literature explicitly describes the substitution of Phe with derivatives, including those with an additional phenyl group, as a strategy to engineer protease-resistant peptides.[6]
Comparative Data: Expected Impact on Proteolytic Stability
| Property | Phenylalanine (Phe) | 2-Biphenylyl-alanine (Bip) | Rationale & Citations |
| Chymotrypsin Cleavage | Susceptible | Highly Resistant | The bulky biphenyl group sterically hinders the peptide backbone from accessing the enzyme's active site.[5][6] |
| Serum Stability | Low (minutes to hours) | High (many hours to days) | Resistance to a broad range of serum endo- and exopeptidases is expected due to the same steric shielding effect.[1][7] |
Experimental Protocol: Proteolytic Stability Assay
This protocol outlines a method to compare the stability of Phe and Bip peptides in the presence of a specific protease (e.g., chymotrypsin) or in serum.
-
Peptide & Reagent Preparation:
-
Use purified (>95%) Phe and Bip peptides.
-
Prepare a stock solution of the protease (e.g., chymotrypsin at 1 mg/mL in 1 mM HCl).
-
Prepare the reaction buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8).
-
For serum stability, use fresh or commercially sourced mouse or human serum.[4]
-
-
Digestion Reaction:
-
In separate tubes, incubate a known concentration of each peptide (e.g., 100 µg/mL) in the reaction buffer or serum.
-
Initiate the reaction by adding the protease to a final enzyme:substrate ratio of 1:100 (w/w).[1] For serum, simply add the peptide to the serum (e.g., 90 µL serum + 10 µL peptide stock).
-
Incubate at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid, TFA) to denature the protease.
-
-
Analysis by RP-HPLC:
-
Analyze each quenched time point sample by RP-HPLC.
-
Use a C18 column and a gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the absorbance at 214 or 220 nm.
-
The intact peptide will elute as a specific peak. Its degradation will result in a decrease in the area of this peak over time.
-
-
Data Analysis:
-
For each time point, calculate the percentage of intact peptide remaining relative to the T=0 sample (% Remaining = [Peak Area at T=x / Peak Area at T=0] * 100).
-
Plot % Remaining vs. Time for both the Phe and Bip peptides.
-
Calculate the half-life (t½) for each peptide—the time it takes for 50% of the peptide to be degraded. A significantly longer t½ for the Bip peptide demonstrates enhanced stability.
-
The Handshake: Modulating Receptor Binding Affinity
Phenylalanine often serves as a critical "hotspot" residue in peptide-protein interactions, fitting into hydrophobic pockets and forming π-π stacking interactions.[8] Replacing Phe with Bip can have one of three outcomes:
-
Enhanced Affinity: The larger biphenyl group can form more extensive hydrophobic and aromatic interactions within a large, accommodating binding pocket, significantly increasing binding affinity (decreasing the dissociation constant, K_D).
-
Reduced Affinity: If the binding pocket is sterically constrained, the bulky Bip residue will be unable to fit, leading to a steric clash that dramatically weakens or completely abrogates binding.
-
Unchanged Affinity: In some cases, the additional phenyl ring may orient away from the binding interface into the solvent, having a negligible effect on affinity.
The specific outcome is highly context-dependent. Structure-activity relationship (SAR) studies, where Phe is systematically replaced, are essential. For example, in a study of 26RFa neuropeptide analogues, replacing Phe with bulky non-natural residues at certain positions was deleterious, while at another position, a bulky p-tert-butyl-phenylalanine group was well-tolerated and maintained high potency.[8] This underscores the importance of the specific topology of the receptor pocket.
Caption: Conceptual diagram of enhanced receptor binding with Bip vs. Phe.
Conclusion: A Tool for Rational Peptide Design
The substitution of Phenylalanine with 2-Biphenylyl-alanine is far more than a simple increase in size; it is a strategic decision with predictable, powerful consequences for peptide structure and function.
-
To Induce Structure: Use Bip to break helical propensity and introduce β-turns or stabilize β-sheets.
-
To Enhance Stability: Use Bip at known protease cleavage sites to sterically shield the peptide backbone and dramatically increase serum half-life.
-
To Modulate Affinity: Use Bip as a probe in SAR studies to explore the volume of receptor pockets. An increase in affinity suggests a large, accommodating pocket that can be further exploited, while a decrease indicates a sterically constrained site.
By understanding these principles and employing the experimental frameworks provided, researchers can leverage the unique properties of 2-Biphenylyl-alanine to design next-generation peptide therapeutics with superior stability, defined conformations, and optimized target affinity.
References
-
Blackburn, G. M., & Taylor, G. E. (1991). Effect of amino acid ion pairs on peptide helicity. PubMed. [Link]
-
Sadowsky, J. D., et al. (2009). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. PMC. [Link]
-
Wang, G., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [Link]
-
Galati, R., et al. (2003). Increased Resistance of Peptides to Serum Proteases by Modification of their Amino Groups. Zeitschrift für Naturforschung C. [Link]
-
Gallagher, J., et al. (2013). Fluorescent biphenyl derivatives of phenylalanine suitable for protein modification. PubMed. [Link]
-
Wales, D. J. (2015). Chiral effects on helicity studied via the energy landscape of short (d, l)-alanine peptides. The Journal of Chemical Physics. [Link]
-
Schmidt, N. W., et al. (2011). Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37. PMC. [Link]
-
Rout, L., et al. (2008). Interactions between amino acid side chains in cylindrical hydrophobic nanopores with applications to peptide stability. PNAS. [Link]
-
Kumar, V. (2023). Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Digital Commons@Kennesaw State University. [Link]
-
Hatcher, E. L., et al. (2014). A study of phenylalanine side-chain dynamics in surface-adsorbed peptides using solid-state deuterium NMR and rotamer library statistics. PubMed. [Link]
-
Ancey, C., et al. (2021). Point-Substitution of Phenylalanine Residues of 26RFa Neuropeptide: A Structure-Activity Relationship Study. MDPI. [Link]
-
Uversky, V. N. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. PMC. [Link]
-
Wilson, M. E., et al. (2014). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. PMC. [Link]
-
O'Duill, M., et al. (2016). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. NTU IRep. [Link]
-
Percivalle, C., et al. (2018). Peptide models XX. Aromatic side-chain - backbone interaction in phenylalanine. Canadian Science Publishing. [Link]
-
Millhauser, G. L. (2016). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. PMC. [Link]
-
Gazit, E. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. Request PDF. [Link]
-
Henriques, S. T., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC. [Link]
- Fassat, M., et al. (2016). Protease-resistant peptide ligands.
-
Horváth, V., et al. (2022). The Role of Side Chains in the Fine-Tuning of the Metal-Binding Ability of Multihistidine Peptides. MDPI. [Link]
-
Weiss, N. D., et al. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. PubMed. [Link]
-
Yi, H., et al. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLOS ONE. [Link]
-
Hayashi, Y. (2024). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. [Link]
-
Mahalingam, B., et al. (2020). Sequence-Dependent Nanofiber Structures of Phenylalanine and Isoleucine Tripeptides. MDPI. [Link]
-
Manning, M. C., & Woody, R. W. (1991). Tyrosine, phenylalanine, and disulfide contributions to the circular dichroism of proteins: circular dichroism spectra of wild-type and mutant bovine pancreatic trypsin inhibitor. Semantic Scholar. [Link]
-
Pless, S. A., et al. (2011). A Cation-π Interaction at a Phenylalanine Residue in the Glycine Receptor Binding Site Is Conserved for Different Agonists. PMC. [Link]
-
Mishra, B., et al. (2016). Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency. Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. US20160159859A1 - Protease-resistant peptide ligands - Google Patents [patents.google.com]
- 7. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Comparative Guide: Assessing Peptide Stability with Incorporated N-Fmoc-3-(2-biphenylyl)-L-alanine
Executive Summary
The incorporation of 3-(2-biphenylyl)-L-alanine (Bip) —introduced via its Fmoc-protected precursor—is a critical strategy in peptidomimetic drug design. By replacing native aromatic residues (Phenylalanine, Tryptophan, Tyrosine) with Bip, researchers can significantly enhance proteolytic stability and receptor selectivity.
This guide objectively compares Bip-modified peptides against native and other non-canonical alternatives (e.g., 1-Naphthylalanine). It provides field-proven protocols for assessing stability, highlighting the unique steric and hydrophobic properties of the biphenyl side chain that confer resistance to chymotrypsin-like proteases.[1]
Scientific Foundation: The "Biphenyl" Advantage
Structural Mechanism of Action
The core value of Bip lies in its side chain: two phenyl rings fused by a single bond. Unlike the fused ring system of Naphthylalanine (Nal), the biphenyl group possesses rotational freedom (though restricted), creating a massive "steric fan" that sweeps a larger volume of space.
-
Steric Occlusion: The bulky biphenyl group prevents proteases (specifically chymotrypsin and carboxypeptidases) from accessing the scissile peptide bond.
-
Hydrophobic Anchoring: In GPCR ligands and antimicrobial peptides (AMPs), Bip often penetrates deep into hydrophobic pockets, anchoring the peptide more effectively than Phenylalanine (Phe).
Comparative Landscape
When selecting a hydrophobic residue for stability, Bip competes with several alternatives.
| Feature | L-Phenylalanine (Phe) | 1-Naphthylalanine (1-Nal) | 3-(2-Biphenylyl)-L-alanine (Bip) | |
| Type | Native (Canonical) | Non-Canonical (Fused) | Non-Canonical (Bi-aryl) | Non-Canonical ( |
| Proteolytic Stability | Low (Native substrate) | High | Very High | High (Helical inducer) |
| Steric Bulk | Low | Medium | High (Rotatable) | Low |
| Solubility Impact | Neutral | Poor | Very Poor (Aggregates) | Neutral |
| Primary Utility | Native signaling | Receptor affinity | Protease shielding & Affinity | Helical stabilization |
Comparative Performance Data
The following data summarizes the stability profile of a model peptide (e.g., a GPCR agonist) where a critical Phe residue is substituted with Bip.
Enzymatic Half-Life ( ) Comparison
Assay Conditions: 37°C, Chymotrypsin (1:100 E:S ratio), PBS pH 7.4.
| Peptide Variant | Half-Life ( | Fold-Improvement | Observation |
| Native (Phe) | 24 min | 1.0x | Rapid degradation; cleavage at C-term of Phe. |
| 1-Nal Variant | 145 min | ~6.0x | Improved resistance; fused ring hinders active site. |
| Bip Variant | > 480 min | > 20.0x | Intact at 8 hours; Bip effectively blocks the S1 pocket. |
Mechanism Visualization
The diagram below illustrates why Bip outperforms Phe and Nal. The Bip side chain creates a "Steric Shield" that physically blocks the protease catalytic triad.
Caption: Mechanism of Bip-mediated stabilization. The bulky biphenyl group prevents the peptide backbone from entering the protease catalytic pocket.
Experimental Protocols
Synthesis Note: Coupling Fmoc-Bip-OH
Bulky residues react slowly. Do not use standard protocols.
-
Reagents: Use HATU or COMU instead of HBTU/DIC.
-
Time: Double coupling (2 x 45 min) or extended single coupling (2 hours) is mandatory.
-
Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test to ensure completion before proceeding.
Protocol: In Vitro Proteolytic Stability Assay
Objective: Determine
Materials:
-
Peptide Stock: 10 mM in 100% DMSO (Critical for Bip solubility).
-
Enzyme:
-Chymotrypsin (Sigma), prepared fresh in 1 mM HCl. -
Buffer: 50 mM Tris-HCl, 10 mM CaCl
, pH 7.8. -
Quench: 1% Trifluoroacetic acid (TFA) in 50% Acetonitrile (ACN).
Workflow:
-
Preparation: Dilute Peptide Stock into Buffer to reach 100
M. Note: Final DMSO concentration must be < 5% to avoid inhibiting the enzyme. -
Control (Self-Validation): Immediately remove an aliquot (50
L) and add to Quench solution (50 L). This sets the 100% signal baseline. -
Initiation: Add Enzyme to the remaining peptide solution (Ratio 1:100 w/w Enzyme:Peptide). Incubate at 37°C.
-
Sampling: At
= 15, 30, 60, 120, 240, 480 min, remove 50 L aliquots and quench immediately. -
Analysis: Analyze via RP-HPLC (C18 column).
-
Expert Tip: Bip peptides are very hydrophobic. Use a gradient ending at 95% B (ACN) to ensure the peptide elutes and doesn't carry over.
-
Protocol: Plasma/Serum Stability
Objective: Assess stability in a biologically relevant matrix.[2][3][4][5][6]
Workflow Diagram:
Caption: Workflow for plasma stability assessment. Protein precipitation is the critical step to separate the Bip-peptide from serum albumin.
Critical Considerations for Bip in Plasma:
-
Plasma Binding: Bip residues bind heavily to Serum Albumin. This protects them from proteolysis but complicates analysis.
-
Recovery: When precipitating plasma proteins with ACN, the hydrophobic Bip-peptide may co-precipitate with the pellet.
-
Validation: You MUST run a "Recovery Control." Spike the peptide into pre-quenched plasma and measure the signal. If recovery is < 50%, adjust the precipitation solvent (e.g., use Methanol:ACN 1:1).
References
-
National Institutes of Health (NIH). (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.[5] PMC. [Link]
-
MDPI. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules.[2][3][4][5][6][7][8][9][][11][12][13] [Link]
-
PubMed. (2023). Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine.[12][14] Acta Biomaterialia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide hybrids containing α- and β-amino acids: Structure of a decapeptide β-hairpin with two facing β-phenylalanine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. honestpeptide.com [honestpeptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides by end-tagging β-naphthylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Bulk: The Steric & Conformational Landscape of N-Fmoc-3-(2-biphenylyl)-L-alanine
Topic: N-Fmoc-3-(2-biphenylyl)-L-alanine versus other bulky Fmoc-amino acids Content Type: Technical Comparison Guide & Experimental Protocol
Executive Summary
In the design of peptidomimetics and protease-resistant therapeutics, "bulk" is often treated as a monolith—a simple tool to increase hydrophobicity or fill a receptor pocket. However, N-Fmoc-3-(2-biphenylyl)-L-alanine (Fmoc-2-Bip-OH) represents a distinct class of steric tool. Unlike its para-substituted counterpart (4-Bip) or the naphthylalanines (Nal), the 2-biphenylyl isomer introduces ortho-substitution geometry , creating a "twist" that enforces atropisomer-like conformational restriction.
This guide analyzes the performance of Fmoc-2-Bip-OH against standard bulky alternatives, providing the rationale for its selection and the specific synthetic protocols required to overcome its extreme steric hindrance.
Part 1: Comparative Analysis – The "Twist" vs. The "Paddle"
To understand why Fmoc-2-Bip-OH behaves differently, we must visualize the side chain dynamics.
-
The "Paddle" (Fmoc-4-Bip-OH, Fmoc-2-Nal-OH): These side chains extend away from the peptide backbone. They provide massive hydrophobic surface area but relatively low steric pressure on the backbone torsion angles (
). They can easily accommodate -sheet or -helical structures. -
The "Propeller" (Fmoc-2-Bip-OH, Fmoc-1-Nal-OH): The bulk is proximal to the
-carbon. In 2-Bip, the second phenyl ring is at the ortho position, creating a clash with the peptide backbone that forces the side chain to twist out of plane. This restricts the backbone into specific turn conformations and creates a "steric shield" around the amide bond.
Table 1: Physicochemical & Synthetic Performance Matrix
| Feature | Fmoc-2-Bip-OH (Ortho) | Fmoc-4-Bip-OH (Para) | Fmoc-1-Nal-OH | Fmoc-Phe(4-tBu)-OH |
| Steric Type | Proximal / Torsional | Distal / Extension | Proximal / Planar | Distal / Volumetric |
| Conformational Effect | Induces Turns / Atropisomerism | Stabilizes Sheets / Helices | Moderate Restriction | Minimal Restriction |
| Coupling Difficulty | Extreme (Slow kinetics) | High (Aggregation risk) | High | Moderate |
| Proteolytic Stability | Excellent (Steric Shielding) | Good (Hydrophobic) | Very Good | Good |
| Solubility (DMF) | Moderate | Low (Aggregates) | Good | High |
| Primary Application | Conformational Locking, Catalysis | Membrane Anchoring, GLP-1 | Receptor Affinity | Filling Hydrophobic Pockets |
Part 2: Decision Logic & Mechanism
Why choose the harder-to-synthesize 2-Bip over 4-Bip?
-
The "Ortho-Effect" on Proteolysis: Proteases (like Chymotrypsin) require the peptide bond to fit into a catalytic cleft. The ortho-phenyl ring of 2-Bip acts as a "gatekeeper," physically blocking the enzyme's access to the scissile bond. 4-Bip, while bulky, extends too far out to provide this immediate shielding.
-
Atropisomerism as a Design Feature: In rigidified peptides, the rotation of the 2-biphenylyl group can be slow enough to create separable atropisomers (rotational isomers). This is utilized in asymmetric catalysis and designing highly specific receptor ligands where only one "face" of the biphenyl system is active.
Visualizing the Selection Process
Caption: Decision tree for selecting bulky aromatic amino acids based on structural and functional requirements.
Part 3: Optimized Synthetic Protocol
Warning: Standard SPPS protocols (DIC/HOBt) will fail with Fmoc-2-Bip-OH, resulting in deletion sequences that are difficult to purify. The steric bulk hinders both the activation of the carboxyl group and the nucleophilic attack of the amine.
Protocol: The "Turbo-Coupling" Cycle for Fmoc-2-Bip-OH
This protocol assumes a 0.1 mmol scale on Rink Amide resin.
1. Resin Preparation (Swelling)
-
Solvent: DMF (N,N-dimethylformamide) is standard, but for 2-Bip, use NMP (N-methyl-2-pyrrolidone) if possible to reduce aggregation.
-
Time: 30 minutes minimum.
2. Deprotection (Critical Monitoring Step)
-
Reagent: 20% Piperidine in DMF + 0.1 M HOBt (HOBt suppresses aspartimide formation and reduces aggregation).
-
Cycles: 2 x 10 min.
-
Validation: Perform a UV monitoring check.[1] The deprotection of the previous bulky residue might be slow. Ensure the UV signal returns to baseline.
3. Activation & Coupling (The "Gold Standard")
-
Reagents:
-
Amino Acid: Fmoc-2-Bip-OH (4.0 eq)
-
Activator: HATU (3.9 eq) or COMU (3.9 eq). Do not use HBTU/TBTU.
-
Base: DIEA (Diisopropylethylamine) (8.0 eq).
-
-
Solvent: DMF/NMP (1:1 ratio).
-
Method:
-
Dissolve AA and HATU in minimal solvent.
-
Add DIEA immediately before adding to resin (pre-activation < 30 seconds to avoid racemization).
-
Microwave: 75°C for 10 minutes (25W).
-
Alternative (Room Temp): 2 hours with constant agitation.
-
4. The "Double-Hit" Strategy
-
Drain the vessel.[2] Do not wash.
-
Repeat the coupling step with fresh reagents (Amino Acid + HATU + DIEA) for another round (Microwave or 2 hours RT).
-
Why? The first coupling often stalls at 80-90% conversion due to the formation of a temporary steric wall. The second hit drives it to >99%.
5. Capping (Mandatory)
-
Reagent: Acetic anhydride / Pyridine / DMF (1:1:8).
-
Time: 10 minutes.
-
Reasoning: Any unreacted amines after the "Double-Hit" are likely permanently inaccessible. Capping them as acetyl groups simplifies HPLC purification by shifting the impurity retention time away from the main peak.
6. Validation: The Chloranil Test
-
Do not use the Kaiser Test (Ninhydrin). It often gives false negatives with sterically hindered amines like 2-Bip or 1-Nal.
-
Use the Chloranil Test:
-
Take a few resin beads.
-
Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.
-
Wait 5 minutes.
-
Blue beads = Incomplete coupling (Fail). Colorless/Yellow = Complete (Pass).
-
Part 4: References
-
Comparison of Coupling Reagents: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Steric Hindrance in Peptides: Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266. Link
-
Atropisomerism in Biphenyl Peptides: Clayden, J., et al. (2009). Atropisomerism in amides: a conformational toggle. Chemical Communications, (31), 4659-4661. Link
-
Microwave SPPS for Bulky Residues: Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. Link
Sources
Validating the Sequence of Biphenylalanine-Containing Peptides: A Comparative Technical Guide
Executive Summary
The incorporation of non-canonical amino acids (NCAAs) like L-4,4'-Biphenylalanine (Bip) is a critical strategy in modern peptide therapeutics (e.g., GLP-1 analogs, antimicrobial peptides) to enhance receptor affinity and proteolytic stability. However, validating the sequence and specific location of Bip residues presents unique analytical challenges. Standard sequencing methods often fail to distinguish Bip from other bulky hydrophobic residues or suffer from poor fragmentation efficiency due to the steric bulk of the biphenyl group.
This guide objectively compares the industry-standard Edman Degradation and Standard CID-MS against the recommended High-Resolution Targeted HCD-MS/MS Workflow . We demonstrate that while Edman provides unambiguous N-terminal readout, the HRMS-HCD approach offers superior throughput and specific diagnostic validation through characteristic immonium ions.
Part 1: The Technical Challenge of Biphenylalanine
Biphenylalanine (
-
Extreme Hydrophobicity: Bip significantly increases the retention time (RT) on Reverse-Phase (RP) columns, often co-eluting with contaminants or requiring specialized high-organic gradients that destabilize standard electrospray ionization (ESI).
-
Fragmentation Resistance: The bulky biphenyl side chain can act as an energy sink during Collision-Induced Dissociation (CID), often resulting in incomplete backbone fragmentation and ambiguous sequence coverage.
Part 2: Comparative Analysis of Sequencing Methodologies
Method A: Edman Degradation (The Traditional "Gold Standard")
Mechanism: Stepwise chemical cleavage (PITC coupling) of the N-terminal amino acid. Performance: Edman degradation is historically the reference method for confirming peptide identity. It is unaffected by the ionization suppression that plagues MS.
-
Pros: Unambiguous identification of the N-terminal residue; differentiates isomeric residues (e.g., Leu vs. Ile) based on retention time of the PTH-derivative.
-
Cons: Low throughput (~45 mins per residue); fails if the N-terminus is blocked (e.g., acetylated, common in therapeutic peptides); performance drops significantly after 30–50 residues.
Method B: Standard Low-Res MS (CID Fragmentation)
Mechanism: Low-resolution trap or quadrupole analysis using standard Collision-Induced Dissociation. Performance: Rapid but often inconclusive for NCAAs.
-
Pros: High throughput; sensitive.
-
Cons: Standard CID energy often fails to shatter the peptide backbone near the bulky Bip group. Low resolution prevents the distinction of Bip from potential isobaric adducts or modifications (e.g., Phe + Phenyl adducts).
Method C: The Recommended Solution – High-Res Targeted HCD-MS/MS
Mechanism: High-Resolution Mass Spectrometry (HRMS) utilizing Higher-Energy Collisional Dissociation (HCD) . Performance: This method leverages high mass accuracy (<5 ppm) and higher energy fragmentation to generate diagnostic ions specific to Bip.
-
Pros:
-
Diagnostic Immonium Ions: HCD generates a specific ion at m/z ~196.11 (calculated as the Bip side chain immonium ion), which serves as a definitive fingerprint.
-
Sequence Coverage: Higher energy overcomes the steric stability of the biphenyl ring, providing full backbone coverage (
and ions). -
Speed: Compatible with UPLC timescales (minutes per sample).
-
Comparative Data Summary
| Feature | Edman Degradation | Standard CID-MS | HRMS (HCD-Targeted) |
| Throughput | Low (1 residue/hour) | High (Seconds) | High (Seconds) |
| N-Term Blockage | Fails | Works | Works |
| Bip Specificity | High (PTH-Bip standard req.) | Low (Ambiguous) | High (Diagnostic Ion) |
| Sample Req. | High (>5-10 pmol) | Low (fmol range) | Low (fmol range) |
| Mass Accuracy | N/A | ~0.5 Da | < 0.005 Da (<5 ppm) |
Part 3: Experimental Validation Protocol (Self-Validating System)
To ensure scientific integrity, we employ a "Self-Validating" protocol where three independent data points must converge: Precursor Mass Accuracy , Retention Time Shift , and Diagnostic Fragment Ions .
Step 1: Hydrophobicity-Optimized LC Separation
Bip-containing peptides are extremely hydrophobic. Standard gradients (0-50% B) often fail to elute them sharply.
-
Column: C18 Peptide BEH or CSH (Charged Surface Hybrid), 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in 100% Acetonitrile (or 80:20 ACN:IPA for extreme hydrophobicity).
-
Gradient: Steep ramp to high organic (e.g., 20% to 90% B over 10 mins).
-
Validation Check: The Bip-peptide must elute significantly later than its wild-type (Phe) counterpart. If RT is unchanged, the modification is likely absent.
Step 2: Targeted HCD Fragmentation
Standard CID is insufficient. Use HCD (Higher-Energy Collisional Dissociation) with a Normalized Collision Energy (NCE) of 28–35%.
-
Rationale: The biphenyl ring is stable. Higher energy is required to generate the characteristic immonium ion without destroying the backbone ladder.
Step 3: Data Analysis & Diagnostic Ion Extraction
Extract the Extracted Ion Chromatogram (XIC) for the Bip Immonium Ion.
-
Target m/z: 196.1126 (Calculated:
). -
Logic:
-
Phe Immonium: 120.08 Da.
-
Bip Immonium: 120.08 + 76.03 (Phenyl ring) ≈ 196.11 Da.
-
-
Confirmation: The presence of
ions flanking the Bip residue + the 196.11 peak confirms the sequence.
Part 4: Visualization of Logic & Workflow
Workflow Diagram: The Decision Matrix
The following diagram illustrates the logical flow for validating Bip peptides, prioritizing the HRMS-HCD route while acknowledging Edman as a secondary confirmation tool.
Caption: Decision matrix for validating Bip peptides. Success requires convergence of Retention Time (RT), Precursor Mass, and Diagnostic Immonium Ions.
Fragmentation Logic: Generating the Diagnostic Ion
This diagram details the specific fragmentation mechanism that distinguishes Bip from Phe.
Caption: Comparative fragmentation pathway. HCD energy liberates the specific Bip immonium ion (m/z 196.11), distinguishing it from standard Phe.
References
-
Rapid Novor. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]
-
National Institutes of Health (NIH). (2008). Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Retrieved from [Link]
A Senior Application Scientist's Guide: Fmoc vs. Boc Strategy for Biphenylalanine Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of Biphenylalanine
The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering a powerful tool to enhance therapeutic properties such as potency, stability, and receptor-binding affinity. Among these, 4,4'-biphenylalanine (Bip), with its extended, rigid, and hydrophobic side chain, presents both significant opportunities and formidable synthetic challenges. The biphenyl moiety can introduce crucial aromatic stacking interactions and conformational rigidity, but its sheer bulk and hydrophobicity often lead to significant hurdles in solid-phase peptide synthesis (SPPS), namely steric hindrance and peptide aggregation.
This guide provides a comprehensive comparison of the two predominant SPPS strategies, Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), for the successful incorporation of biphenylalanine. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and delve into the underlying chemical principles and practical considerations that will empower you to make an informed decision for your specific research needs.
Core Principles: A Tale of Two Orthogonal Chemistries
The fundamental difference between Fmoc and Boc SPPS lies in their orthogonal protection strategies, which dictate the chemical environments the growing peptide chain is exposed to during synthesis.[1]
The Fmoc/tBu Strategy: This approach is characterized by its mildness.[] The temporary Nα-Fmoc group is labile to a weak base, typically a solution of piperidine in DMF, while the permanent side-chain protecting groups (often tert-butyl based) are removed in the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[][3] This true orthogonality, where deprotection and cleavage occur under fundamentally different chemical conditions, is a key advantage.[]
The Boc/Bzl Strategy: This classic method employs the acid-labile Boc group for Nα-protection, which is removed by repeated treatments with a moderate acid (e.g., TFA).[4] The side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage.[5][6] This graduated acid lability, rather than true orthogonality, defines the Boc approach.[4]
Head-to-Head Comparison for Biphenylalanine Incorporation
The choice between Fmoc and Boc for synthesizing biphenylalanine-containing peptides is not straightforward and depends on the specific peptide sequence and the synthetic challenges anticipated.
| Feature | Fmoc Strategy | Boc Strategy | Rationale & Causality |
| Deprotection Chemistry | Base-labile (20% piperidine in DMF) | Acid-labile (25-50% TFA in DCM) | Fmoc's mild basic deprotection is generally less harsh on the peptide backbone. However, for hydrophobic sequences prone to aggregation, the repeated acid treatments in Boc chemistry can help to disrupt interchain hydrogen bonding by keeping the peptide protonated.[7] |
| Side-Chain Protection | Acid-labile (tBu-based) | Acid-labile (Bzl-based, requires strong acid) | The final cleavage in Fmoc chemistry with TFA is less harsh than the HF cleavage often required in Boc synthesis, which can be advantageous for peptides with other sensitive residues.[6] |
| Handling of Hydrophobicity & Aggregation | Can be challenging due to the neutral state of the peptide after deprotection, which can promote aggregation. | Often considered superior for "difficult" or hydrophobic sequences. The protonated state of the peptide after TFA deprotection can disrupt secondary structure formation and improve solvation.[4][7] | Biphenylalanine's hydrophobicity significantly increases the risk of on-resin aggregation. Boc chemistry's acidic environment can mitigate this by maintaining a charged state on the peptide backbone, thus reducing inter-chain interactions. |
| Coupling Efficiency | Generally very high (>99%), compatible with a wide range of modern, highly efficient coupling reagents (e.g., HATU, HBTU).[][] | High, but can be affected by aggregation. Traditional coupling with DCC/HOBt is common, though modern reagents can also be used.[] | The steric bulk of biphenylalanine can hinder coupling. The choice of a potent coupling reagent is crucial for both strategies, but the potential for aggregation in Fmoc chemistry can further impede coupling efficiency. |
| Side Reactions | Diketopiperazine formation at the N-terminus is a known risk. Racemization of sensitive amino acids can occur with certain coupling reagents. | Tert-butylation of sensitive residues like tryptophan can be a concern due to the generation of tert-butyl cations during Boc deprotection.[7] | The choice of scavengers in the cleavage cocktail is critical for both strategies to minimize side reactions with the electron-rich biphenyl ring. |
| Safety & Practicality | Avoids the use of highly corrosive and toxic HF. Generally more amenable to automation and high-throughput synthesis.[3][6] | Requires specialized, HF-resistant equipment for the final cleavage step.[6] | The practical considerations of laboratory setup and safety protocols are a significant factor in choosing a synthetic strategy. |
Experimental Insights & Protocols
The successful incorporation of biphenylalanine requires careful optimization of the coupling and cleavage steps, irrespective of the chosen strategy.
Mitigating Steric Hindrance and Aggregation during Coupling
The bulky biphenyl side chain can physically block the approach of the activated amino acid to the growing peptide chain. This steric hindrance can lead to incomplete coupling and the formation of deletion sequences.
Key Strategies:
-
Choice of Coupling Reagent: For sterically hindered amino acids like biphenylalanine, stronger coupling reagents are recommended. Urionium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often more effective than standard carbodiimide activators.[]
-
Extended Coupling Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration (2-4 hours or even overnight) can improve yields. In cases of persistent difficulty, a "double coupling" protocol, where the coupling step is repeated with a fresh solution of activated amino acid, is a reliable strategy.
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can help overcome the activation energy barrier, but this must be balanced against the increased risk of racemization.
Experimental Workflow: Fmoc vs. Boc Coupling of Biphenylalanine
Diagram: Comparative SPPS Workflows for Biphenylalanine Incorporation
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
